5-(1-Methyl-4-Piperidyl)5H-Dibenzo
Description
The exact mass of the compound 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22-14-12-18(13-15-22)21(23)19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11,18,23H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSCPXDYXVEYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=CC=CC=C3C=CC4=CC=CC=C42)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863311 | |
| Record name | 5-(1-Methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3967-32-6 | |
| Record name | 5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3967-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methyl-piperidin-4-yl)-5H-dibenzo(a,d)cyclohepten-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(1-METHYL-PIPERIDIN-4-YL)-5H-DIBENZO(A,D)CYCLOHEPTEN-5-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW58SL2OZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-(1-Methyl-4-Piperidyl)5H-Dibenzo chemical structure and properties
An In-depth Technical Guide to Cyproheptadine and Related 5H-Dibenzo[a,d]cycloheptene Derivatives
Introduction
The chemical name "5-(1-Methyl-4-Piperidyl)5H-Dibenzo" presents some ambiguity. A direct interpretation suggests a 1-methyl-4-piperidyl group attached to the 5-position of a 5H-dibenzo[a,d]cycloheptene core. While related structures exist, such as the impurity 5-(1-Methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol[1][2], the most extensively researched and pharmacologically significant compound fitting this structural class is Cyproheptadine .[3][4] Its formal IUPAC name is 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine, where an exocyclic double bond connects the dibenzocycloheptene ring at position 5 to the piperidine ring.[3][4]
Given its well-documented properties and relevance to drug development, this guide will focus primarily on Cyproheptadine, a first-generation antihistamine with potent antiserotonergic activity.[3][5] This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical structure, properties, pharmacology, signaling pathways, and key experimental protocols.
Chemical Structure and Properties
Cyproheptadine is a tricyclic compound characterized by a 5H-dibenzo[a,d]cycloheptene core linked to a 1-methylpiperidine moiety.[4] It is typically used clinically as the hydrochloride salt.[6]
Table 1: Physicochemical Properties of Cyproheptadine and its Hydrochloride Salt
| Property | Value (Cyproheptadine Base) | Value (Cyproheptadine HCl) | Reference(s) |
| Molecular Formula | C₂₁H₂₁N | C₂₁H₂₂ClN | [4],[6] |
| Molecular Weight | 287.406 g/mol | 323.86 g/mol (anhydrous) | [4],[6] |
| CAS Number | 129-03-3 | 969-33-5 (anhydrous) | [4] |
| Appearance | Crystalline Solid | White to slightly yellowish crystalline solid | [7],[4] |
| Melting Point | Not specified | Not specified | |
| Solubility | Soluble in water, freely soluble in methanol | [7] | |
| LogP | 4.7 | Not specified | [4] |
| pKa | Not specified | Not specified |
Pharmacology and Mechanism of Action
Cyproheptadine is a potent first-generation H₁ histamine receptor antagonist and a non-selective serotonin 5-HT₂ receptor antagonist.[3][5][8] It also possesses anticholinergic and mild antidopaminergic properties.[3][5]
-
Antihistaminic Activity : By competitively blocking H₁ receptors, cyproheptadine mitigates the effects of histamine, which is a key mediator in allergic reactions. This action provides relief from symptoms such as rhinitis, urticaria, and conjunctivitis.[5][7]
-
Antiserotonergic Activity : The drug is a particularly strong antagonist at 5-HT₂ₐ and 5-HT₂₋ receptors.[5][8] This activity is thought to be responsible for some of its key therapeutic effects and side effects. Blockade of 5-HT₂₋ receptors in the hypothalamus is linked to its ability to stimulate appetite, making it useful in treating anorexia.[5][8] Its effectiveness in managing serotonin syndrome is also attributed to this potent 5-HT₂ receptor blockade.[3]
-
Anticholinergic Activity : Blockade of muscarinic receptors leads to common side effects such as dry mouth, urinary retention, and constipation.[5]
-
Sedative Effects : Like many first-generation antihistamines, cyproheptadine can cross the blood-brain barrier and cause sedation and drowsiness by acting on central H₁ receptors.[5][9]
Signaling Pathways
The primary mechanism of action for Cyproheptadine involves the competitive antagonism of G-protein coupled receptors (GPCRs), specifically the H₁ histamine receptor and the 5-HT₂ serotonin receptors. This blockade prevents the downstream signaling cascades typically initiated by histamine and serotonin.
Caption: Cyproheptadine competitively blocks H1 and 5-HT2 receptors.
Experimental Protocols
Protocol 1: General Synthesis of Cyproheptadine Analogues
The synthesis of cyproheptadine and its derivatives often involves the generation of the key exocyclic double bond. One established method utilizes a low-valent titanium-mediated reductive coupling reaction (McMurry reaction) or Grignard-based approaches. A general protocol is outlined below, adapted from literature procedures.[10][11]
Objective: To synthesize 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine.
Materials:
-
5H-Dibenzo[a,d]cyclohepten-5-one (Ketone precursor)
-
1-Methyl-4-piperidone (Piperidone precursor) or a suitable Grignard reagent like 4-chloro-1-methylpiperidine
-
Low-valent titanium reagent (e.g., from TiCl₄ and Zn or LiAlH₄) or Magnesium turnings
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Toluene)
-
Reagents for workup and purification (e.g., K₂CO₃ solution, silica gel)
Methodology:
-
Preparation of the Grignard Reagent (if applicable):
-
Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).
-
Add a solution of 4-chloro-1-methylpiperidine in anhydrous THF dropwise to initiate the reaction.
-
Reflux the mixture until the magnesium is consumed to yield 1-methyl-4-piperidylmagnesium chloride.
-
-
Coupling Reaction:
-
Grignard Method: Dissolve the ketone precursor (5H-Dibenzo[a,d]cyclohepten-5-one) in anhydrous THF. Cool the solution to 0°C. Add the prepared Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir for several hours. This forms the tertiary alcohol intermediate (Cyproheptadine Related Compound C).
-
Dehydration: The resulting alcohol is then dehydrated to form the exocyclic double bond using an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or K₂CO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final compound.
-
-
Characterization:
-
Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Workflow for Cyproheptadine synthesis and analysis.
Protocol 2: Analytical Method by HPLC
Objective: To determine the purity of a Cyproheptadine sample. This is a general method adapted from literature.[12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (e.g., 20 mM, pH adjusted)
-
Cyproheptadine reference standard
-
Sample for analysis, dissolved in mobile phase.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Ammonium acetate buffer |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
Methodology:
-
Prepare the mobile phase and degas it.
-
Prepare a stock solution of the Cyproheptadine reference standard and the sample to be analyzed at a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine its retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method) or against the reference standard.
Protocol 3: In Vitro Bioassay - Serotonin-Induced Contraction
Objective: To determine the antiserotonergic activity (pA₂) of Cyproheptadine. This protocol is based on the classic rat stomach fundus strip assay.[10]
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Henseleit solution
-
Serotonin (5-HT) stock solution
-
Cyproheptadine stock solutions (varying concentrations)
-
Organ bath system with isometric force transducers
Methodology:
-
Tissue Preparation: Humanely euthanize a rat and dissect the stomach. Isolate the fundus portion and cut it into longitudinal strips.
-
Mounting: Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Apply a resting tension (e.g., 1.0 g) and allow the tissue to equilibrate for 60 minutes.
-
Control Curve: Generate a cumulative concentration-response curve for serotonin by adding increasing concentrations of serotonin to the bath and recording the contractile force.
-
Antagonist Incubation: Wash the tissues and allow them to return to baseline. Add a known concentration of Cyproheptadine to the bath and incubate for a set period (e.g., 30 minutes).
-
Test Curve: In the continued presence of Cyproheptadine, generate a new concentration-response curve for serotonin.
-
Data Analysis: Repeat steps 4 and 5 with different concentrations of Cyproheptadine. The antagonist will cause a rightward shift in the serotonin concentration-response curve. The magnitude of this shift is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀ value. A higher pA₂ value indicates greater antagonist potency.
Conclusion
Cyproheptadine is a well-established drug with a unique pharmacological profile, acting as a potent antagonist at both histamine H₁ and serotonin 5-HT₂ receptors. This dual activity underpins its use in treating allergic conditions and its off-label applications for appetite stimulation and management of serotonin syndrome. The synthetic and analytical protocols described provide a foundation for further research and development of novel analogues within the 5H-dibenzo[a,d]cycloheptene class. A thorough understanding of its structure, properties, and biological mechanisms is essential for professionals engaged in pharmaceutical research and drug development.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 5-(1-methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride | C21H24ClNO | CID 6451637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 4. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 6. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review [frontiersin.org]
- 10. Cyproheptadine analogues: synthesis, antiserotoninergic activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KR20200083094A - Cyproheptadine derivatives, process for preparing the same and composition for promoting appetite comprising the same - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]-Cyclohepten-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]-cyclohepten-5-ol, also known as Cyproheptadine Impurity C, is a key related substance in the manufacturing of the antihistamine and antiserotonergic agent, Cyproheptadine.[1][2] Its synthesis and characterization are of significant interest for impurity profiling, reference standard generation, and overall quality control in the pharmaceutical industry. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and workflow visualizations.
The principal synthetic route to 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]-cyclohepten-5-ol involves a Grignard reaction. This classic organometallic reaction provides an efficient method for the formation of a carbon-carbon bond between the piperidyl and dibenzocycloheptene moieties.
Synthesis Pathway
The synthesis of 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]-cyclohepten-5-ol is primarily achieved through a single-step Grignard reaction. The key starting materials for this synthesis are 4-chloro-1-methylpiperidine and 5H-dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberone.
The reaction proceeds as follows:
-
Formation of the Grignard Reagent: 4-chloro-1-methylpiperidine is reacted with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, 1-methyl-4-piperidylmagnesium chloride.
-
Nucleophilic Addition: The highly nucleophilic Grignard reagent then attacks the electrophilic carbonyl carbon of 5H-dibenzo[a,d]cyclohepten-5-one.
-
Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent workup step, typically with an aqueous acid solution, to yield the final product, 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]-cyclohepten-5-ol.
A patent describing the synthesis of related compounds outlines a general procedure for this type of Grignard reaction, which can be adapted for the synthesis of the target molecule.[3]
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Anhydrous tetrahydrofuran (THF)
-
Magnesium turnings
-
4-chloro-1-methylpiperidine[4]
-
5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-necked flask under a nitrogen atmosphere, add magnesium turnings.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
A solution of 4-chloro-1-methylpiperidine in anhydrous THF is prepared in the dropping funnel.
-
A small amount of the 4-chloro-1-methylpiperidine solution is added to the magnesium suspension to initiate the reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), the remaining 4-chloro-1-methylpiperidine solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dibenzosuberone:
-
A solution of 5H-dibenzo[a,d]cyclohepten-5-one in anhydrous THF is prepared.
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
The solution of dibenzosuberone is added dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
The resulting mixture is extracted with diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene/hexane) or by column chromatography on silica gel.[5]
-
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-chloro-1-methylpiperidine | C₆H₁₂ClN | 133.62 | N/A |
| 5H-dibenzo[a,d]cyclohepten-5-one | C₁₅H₁₂O | 208.26 | 88-90 |
| 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]-cyclohepten-5-ol | C₂₁H₂₃NO | 305.41 | 166.7-167.7[5] |
Note: N/A indicates that the data is not applicable or not available.
Characterization Data
The structural confirmation of the synthesized 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]-cyclohepten-5-ol would be achieved through a combination of spectroscopic techniques. While a complete set of spectra for this specific compound is not publicly available, the expected characteristic signals are outlined below based on the known structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the dibenzocycloheptene ring system.
-
Vinyl Protons: Signals for the two protons of the double bond in the seven-membered ring.
-
Piperidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-3.0 ppm) corresponding to the methylene and methine protons of the piperidine ring.
-
N-Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm corresponding to the three protons of the N-methyl group.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, corresponding to the hydroxyl proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic and Vinyl Carbons: Multiple signals in the downfield region (typically δ 120-150 ppm).
-
Quaternary Carbon: A signal corresponding to the carbon atom at the 5-position of the dibenzocycloheptene ring, bonded to the hydroxyl group and the piperidine ring.
-
Piperidine Carbons: Signals in the aliphatic region (typically δ 20-60 ppm).
-
N-Methyl Carbon: A signal for the N-methyl carbon at approximately δ 46 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic and Vinyl): Absorption bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 305.41).
-
Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of a water molecule from the molecular ion and cleavage of the piperidine ring.
Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of the target compound via a Grignard reaction.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This technical guide has detailed the primary synthetic pathway for 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]-cyclohepten-5-ol, a significant impurity of Cyproheptadine. The Grignard reaction provides a direct and effective method for its preparation. The provided experimental protocol, quantitative data, and characterization information serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and quality control of Cyproheptadine and its related substances. Further optimization of the reaction conditions and purification methods may be necessary to achieve high yields and purity, which are critical for its use as a reference standard in pharmaceutical applications.
References
- 1. veeprho.com [veeprho.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. US20090005567A1 - Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo (5,6)-cyclohepta-(1,2b) -pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]
- 4. 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3967-32-6 CAS MSDS (5-(1-Methyl-4-Piperidyl)5H-Dibenzo) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
In-Depth Technical Guide: Cyproheptadine Related Compound C (CAS No. 3967-32-6)
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Core Data
The compound with CAS number 3967-32-6 is chemically identified as 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol . It is most commonly known in the pharmaceutical industry as Cyproheptadine Related Compound C or Cyproheptadine EP Impurity C . This compound is a significant process-related impurity and potential degradation product of Cyproheptadine, a first-generation antihistamine and serotonin antagonist. As such, its identification, quantification, and toxicological assessment are critical for the quality control and safety assurance of Cyproheptadine drug products.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol. It is important to note that many of these values are computationally predicted and should be considered as estimates in the absence of comprehensive experimental data.
| Property | Value |
| Molecular Formula | C₂₁H₂₃NO |
| Molecular Weight | 305.41 g/mol |
| IUPAC Name | 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d]cyclohepten-5-ol |
| Synonyms | Cyproheptadine Related Compound C, Cyproheptadine EP Impurity C, 5-(1-Methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol |
| Appearance | White to off-white powder |
| Boiling Point | 467.7 ± 45.0 °C (Predicted) |
| Density | 1.158 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 163 °C |
| Solubility | Slightly soluble in DMSO and Methanol |
| Storage Temperature | 2-8°C |
Synthesis and Formation
5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol is not typically synthesized as a primary therapeutic agent but rather arises as an impurity during the manufacturing of Cyproheptadine. Its formation is indicative of an incomplete reaction or a side reaction in the synthetic pathway.
A plausible synthetic route to Cyproheptadine involves the Grignard reaction between a dibenzosuberone derivative and a Grignard reagent prepared from 4-chloro-1-methylpiperidine, followed by dehydration. In this context, the title compound is the alcohol intermediate that precedes the final dehydration step to form the double bond characteristic of Cyproheptadine.
Logical Workflow for Synthesis and Impurity Analysis
Analytical Methodologies
The control of Cyproheptadine Related Compound C in pharmaceutical preparations necessitates robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Cyproheptadine and its related substances.
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol is a representative method adapted from published literature on the analysis of Cyproheptadine and its impurities.
Objective: To separate and quantify 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol in a bulk sample of Cyproheptadine hydrochloride.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Reference standards for Cyproheptadine HCl and 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of 0.05 M KH₂PO₄ buffer and Methanol (35:65, v/v), with the pH of the buffer adjusted to 4.5 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection | UV at 245 nm |
| Injection Volume | 20 µL |
| Run Time | Sufficient to allow for the elution of all components (e.g., 20 minutes) |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the reference standards of Cyproheptadine HCl and the impurity in the mobile phase to prepare stock solutions of known concentrations.
-
Prepare working standard solutions by diluting the stock solutions to appropriate concentrations for calibration.
-
-
Sample Solution Preparation:
-
Accurately weigh a known amount of the Cyproheptadine HCl bulk drug sample and dissolve it in the mobile phase to achieve a target concentration.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and identify the peaks corresponding to Cyproheptadine and the impurity based on their retention times.
-
-
Quantification:
-
Calculate the amount of the impurity in the sample by comparing the peak area of the impurity in the sample chromatogram with the peak area of the corresponding standard, or by using a calibration curve.
-
Biological Activity and Toxicology
There is a notable lack of publicly available data on the specific biological activity and toxicological profile of 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol. Its significance is primarily as a pharmaceutical impurity, and as such, the main goal is to limit its presence in the final drug product to a level that is considered safe.
The toxicological evaluation of pharmaceutical impurities is guided by ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines. For impurities that are not well-characterized, in silico (computational) toxicology assessment is often employed as a first step to predict potential liabilities.
Recent studies on other impurities of Cyproheptadine have utilized in silico tools like pre-ADMET software to predict their toxicity profiles.[2][3] This approach can be applied to Cyproheptadine Related Compound C to assess its potential for mutagenicity, carcinogenicity, and other toxic endpoints.
In Silico Toxicology Prediction Workflow
Given the structural similarity to Cyproheptadine, it is plausible that this impurity might interact with the same biological targets, such as histamine H1 and serotonin receptors, but likely with different potency and selectivity. However, without experimental data, this remains speculative. The primary focus for drug development professionals is to ensure that levels of this impurity are maintained below the qualification threshold defined by regulatory agencies.
Signaling Pathways
Currently, there are no elucidated signaling pathways specifically for 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol in the scientific literature. Research in this area would be necessary to understand its molecular mechanism of action, should it exhibit any significant biological activity. The pharmacological actions of the parent compound, Cyproheptadine, are primarily mediated through its antagonist activity at histamine H1 receptors and serotonin 5-HT₂ receptors.
Conclusion
5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol (CAS No. 3967-32-6) is a critical quality attribute to monitor in the production of Cyproheptadine. While extensive data on its intrinsic biological activity is lacking, robust analytical methods for its detection and quantification are available. The management of this impurity relies on a thorough understanding of the manufacturing process and the implementation of sensitive analytical controls. Future research, potentially driven by regulatory requirements, may involve further toxicological characterization, including in vitro and in vivo studies, to provide a more complete safety profile.
References
- 1. 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5ol (CPH-V) Manufacturer, Supplier, Exporter [shreejipharmainternational.com]
- 2. Green Chromatographic Assay of Toxic Impurities of Cyproheptadine: In Silico Toxicity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Cyproheptadine and Related Compounds
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and signaling pathways associated with Cyproheptadine, a compound closely related to 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
The compound 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene is structurally related to the well-known first-generation antihistamine, Cyproheptadine. Due to the extensive availability of data for Cyproheptadine, this guide will focus primarily on its properties and mechanisms, while also providing available data for the specifically requested compound and its hydroxylated precursor. Cyproheptadine is recognized for its antihistaminic, anticholinergic, and antiserotonergic properties.[1] It is clinically used for treating allergic reactions, stimulating appetite, and managing serotonin syndrome.[1][2]
Physical and Chemical Properties
The physical and chemical properties of Cyproheptadine, its hydrochloride salt, and related precursor molecules are summarized in the tables below for easy comparison.
Table 1: Physical and Chemical Properties of Cyproheptadine and Related Compounds
| Property | 5-(1-Methyl-4-Piperidyl)5H-Dibenzo[a,d]cyclohepten-5-ol | Cyproheptadine | Cyproheptadine Hydrochloride |
| IUPAC Name | 2-(1-methylpiperidin-4-yl)tricyclo[9.4.0.0³˒⁸]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine | 1-methyl-4-(2-tricyclo[9.4.0.0³˒⁸]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride |
| Synonyms | Cyproheptadine EP Impurity C | Periactin, Dronactin | Peritol |
| CAS Number | 3967-32-6[3] | 129-03-3[4] | 969-33-5[5] |
| Molecular Formula | C₂₁H₂₃NO[3] | C₂₁H₂₁N[4] | C₂₁H₂₂ClN[5] |
| Molecular Weight | 305.41 g/mol [3] | 287.4 g/mol [4] | 323.9 g/mol [5] |
| Melting Point | 166.7-167.7 °C[3] | Not available | The anhydrous form melts at about 215 °C (decomposes) |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Soluble in benzene and hexane[3] | Insoluble in ether[6] | Soluble in water, ethanol, and chloroform; sparingly soluble in ether |
| pKa | Not available | Not available | Not available |
Experimental Protocols
Synthesis of Cyproheptadine Hydrochloride
A common synthetic route to Cyproheptadine hydrochloride involves a Grignard reaction followed by dehydration and salt formation.
Step 1: Grignard Reagent Formation Freshly polished magnesium turnings are reacted with 1-methyl-4-chloropiperidine in tetrahydrofuran (THF) under a nitrogen atmosphere. The mixture is heated to 60-65°C to initiate the reaction, which is then maintained at a gentle reflux to form the Grignard reagent, 1-methyl-4-piperidylmagnesium chloride.[7]
Step 2: Grignard Reaction with Dibenzo[a,e]cycloheptatrien-5-one The prepared Grignard reagent is then reacted with Dibenzo[a,e]cycloheptatrien-5-one. This reaction forms the intermediate, 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine.[7]
Step 3: Dehydration and Salt Formation The intermediate alcohol is dehydrated to form the exocyclic double bond of Cyproheptadine. This is achieved by treating the intermediate with a mixture of glacial acetic acid and acetic anhydride, followed by the introduction of hydrogen chloride gas.[7] The crude Cyproheptadine hydrochloride is then purified by recrystallization from an ethanol-water mixture.[8]
Analytical Methods
Various analytical techniques are employed for the identification and quantification of Cyproheptadine.
-
Ultraviolet (UV) Spectroscopy: In a methanol solution, Cyproheptadine exhibits absorption maxima at specific wavelengths, which can be used for its identification.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum of Cyproheptadine shows characteristic absorption bands corresponding to its functional groups, such as the aromatic C-H and the C=C double bond.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule, confirming its structure.[9]
-
Chromatographic Methods: Techniques like Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are used for the separation and quantification of Cyproheptadine and its metabolites in pharmaceutical formulations and biological samples.[9]
Signaling Pathways and Mechanism of Action
Cyproheptadine exerts its pharmacological effects through multiple signaling pathways, primarily by acting as an antagonist at histamine H1 and serotonin (5-HT) receptors.
Antagonism of Histamine and Serotonin Receptors
Cyproheptadine is a potent competitive antagonist of both histamine H1 receptors and serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[2][10] By blocking these receptors, it mitigates allergic symptoms mediated by histamine and modulates physiological processes regulated by serotonin, such as appetite and mood.[2] Its antiserotonergic activity is also responsible for its use in treating serotonin syndrome.[1]
Sigma-1 Receptor-Mediated Intracellular Signaling
Recent studies have revealed that Cyproheptadine can also modulate neuronal excitability through a mechanism independent of its well-known antihistaminic and antiserotonergic effects. It has been shown to enhance the delayed rectifier potassium current (IK) in cortical neurons by activating the sigma-1 receptor.[11][12] This activation leads to the inhibition of the Gi-protein coupled cAMP/PKA pathway.[11][12][13]
Conclusion
This technical guide has provided a detailed examination of the physical and chemical properties of Cyproheptadine and its related compounds. The experimental protocols for its synthesis and analysis have been outlined, and its primary signaling pathways, including its well-established antagonism of histamine and serotonin receptors and its more recently discovered modulation of the sigma-1 receptor pathway, have been described and visualized. This comprehensive information serves as a valuable resource for researchers and professionals engaged in the study and development of this multifaceted therapeutic agent.
References
- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 3. 3967-32-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. Preparation method of cyproheptadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. CYPROHEPTADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cyproheptadine Enhances the I K of Mouse Cortical Neurons through Sigma-1 Receptor-Mediated Intracellular Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyproheptadine enhances the I(K) of mouse cortical neurons through sigma-1 receptor-mediated intracellular signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Enduring Legacy of Dibenzo[a,d]cycloheptene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dibenzo[a,d]cycloheptene core is a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with profound effects on the central nervous system. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to these derivatives. From the serendipitous discovery of the first tricyclic antidepressants to the elucidation of their mechanism of action, this document serves as a comprehensive resource for researchers in neuroscience and drug development. Detailed synthetic procedures for key molecules, quantitative pharmacological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate a deeper understanding and further exploration of this important chemical class.
A Historical Journey: From Antihistamines to Antidepressants
The story of dibenzo[a,d]cycloheptene derivatives is intrinsically linked to the mid-20th century revolution in psychopharmacology. The journey began not with a targeted search for antidepressants, but with research into antihistamines.
In the early 1950s, the synthesis of chlorpromazine, a phenothiazine derivative, marked a turning point in the treatment of psychiatric disorders. This led to the exploration of other tricyclic ring systems. The first tricyclic antidepressant, imipramine, a dibenzazepine, was synthesized with the expectation of it being an antipsychotic, but was serendipitously discovered to have antidepressant properties.
This discovery paved the way for the development of other tricyclic antidepressants (TCAs). In the late 1950s, researchers at the American pharmaceutical company Merck synthesized amitriptyline, a dibenzo[a,d]cycloheptene derivative.[1] Initially investigated for schizophrenia, its antidepressant effects were soon recognized, and it was approved for the treatment of depression in 1961.[1] Subsequently, other pharmaceutical companies like Roche and Lundbeck independently developed and marketed amitriptyline in Europe.
Further research revealed that the primary metabolite of amitriptyline, nortriptyline, was also a potent antidepressant and was later marketed as a separate drug.[2] Protriptyline, another secondary amine derivative, was also developed and is noted for its energizing rather than sedating effects.[3]
Beyond depression, the dibenzo[a,d]cycloheptene scaffold proved to be versatile. Cyproheptadine, a derivative with a piperidine ring, was developed as a potent antihistamine and antiserotonergic agent. Other derivatives, such as butriptyline and noxiptiline, were also introduced as antidepressants in the 1970s, expanding the therapeutic armamentarium.[4][5][6][7]
Synthetic Chemistry: Building the Dibenzo[a,d]cycloheptene Core and its Derivatives
The synthesis of dibenzo[a,d]cycloheptene derivatives typically begins with the construction of the tricyclic core, dibenzosuberone.
Synthesis of Dibenzosuberone
A common route to dibenzosuberone involves the intramolecular Friedel-Crafts acylation of 2-phenethylbenzoyl chloride.
Experimental Protocol: Synthesis of Dibenzosuberone
-
Preparation of 2-Phenethylbenzoic Acid: This intermediate can be prepared via various methods, including the reduction of 2-phenacylbenzoic acid.
-
Formation of 2-Phenethylbenzoyl Chloride: 2-Phenethylbenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or benzene, to yield the corresponding acid chloride. The reaction is usually performed at room temperature or with gentle heating.
-
Intramolecular Friedel-Crafts Acylation: The crude 2-phenethylbenzoyl chloride is then subjected to intramolecular Friedel-Crafts acylation. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used to promote the cyclization. The reaction is typically carried out in a non-polar solvent such as carbon disulfide (CS₂) or nitrobenzene at temperatures ranging from 0°C to room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of ice and hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude dibenzosuberone can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Synthesis of Key Dibenzo[a,d]cycloheptene Derivatives
Amitriptyline is synthesized from dibenzosuberone via a Grignard reaction followed by dehydration.[6][8][9]
Experimental Protocol: Synthesis of Amitriptyline
-
Grignard Reagent Formation: The Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, is prepared by reacting 3-(dimethylamino)propyl chloride with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated with a small crystal of iodine and gentle heating.
-
Grignard Reaction: A solution of dibenzosuberone in an anhydrous ethereal solvent is added dropwise to the prepared Grignard reagent at a controlled temperature, typically 0°C to room temperature. The reaction mixture is stirred for several hours to ensure complete reaction.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Dehydration and Purification: The solvent is evaporated to yield the intermediate tertiary alcohol. This alcohol is then dehydrated by heating with a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, in a suitable solvent. The resulting crude amitriptyline is then purified. This can be achieved by converting the free base to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., isopropanol or ethanol), followed by recrystallization. The purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), and the structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nortriptyline can be synthesized by the demethylation of amitriptyline or through a de novo synthesis.[10][11]
Experimental Protocol: Demethylation of Amitriptyline to Nortriptyline
-
Demethylation Reaction: Amitriptyline is treated with a demethylating agent. A common method involves reaction with a chloroformate ester, such as ethyl chloroformate, followed by hydrolysis of the resulting carbamate.
-
Purification: The crude nortriptyline is purified by column chromatography on silica gel or by recrystallization of its hydrochloride salt.
Pharmacological Profile: A Multi-Target Mechanism of Action
Dibenzo[a,d]cycloheptene derivatives, particularly the tricyclic antidepressants, exhibit a complex pharmacological profile, interacting with multiple targets in the central nervous system.
Primary Mechanism of Action: Reuptake Inhibition
The primary antidepressant effect of these compounds is attributed to their ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), they increase the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.
Off-Target Receptor Interactions
In addition to their effects on neurotransmitter transporters, these derivatives also act as antagonists at a variety of other receptors, which contributes to both their therapeutic effects and their side effect profile. These include:
-
Histamine H1 receptors: Blockade of these receptors leads to sedative and hypnotic effects.
-
Muscarinic acetylcholine receptors: Antagonism at these receptors is responsible for anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.
-
α1-adrenergic receptors: Blockade of these receptors can cause orthostatic hypotension and dizziness.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and pharmacokinetic properties of key dibenzo[a,d]cycloheptene derivatives.
Table 1: Binding Affinities (Ki, nM) of Dibenzo[a,d]cycloheptene Derivatives for Key Receptors and Transporters
| Compound | SERT | NET | H1 Receptor | Muscarinic Receptor | α1-Adrenergic Receptor |
| Amitriptyline | 4.3 | 35 | 1.1 | 18 | 26 |
| Nortriptyline | 18 | 10 | 10 | 50 | 50 |
| Protriptyline | 19.6 | 1.41 | 16 | 40 | 100 |
Note: Ki values are approximate and can vary depending on the experimental conditions.
Table 2: Pharmacokinetic Properties of Dibenzo[a,d]cycloheptene Derivatives
| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) |
| Amitriptyline | 45-53 | 96 | 21 |
| Nortriptyline | 46-70 | 93-95 | 18-44 |
| Protriptyline | 77-93 | 92 | 54-92 |
| Butriptyline | - | >90 | 20 |
| Noxiptiline | - | - | - |
Experimental Protocols for Pharmacological Characterization
The pharmacological activity of dibenzo[a,d]cycloheptene derivatives is primarily assessed through in vitro assays that measure their ability to bind to and inhibit the function of neurotransmitter transporters and other receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.[12][13]
Experimental Protocol: Radioligand Binding Assay for SERT
-
Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT) are prepared from a suitable source, such as HEK293 cells stably transfected with the hSERT gene. The cells are homogenized in a buffer, and the membrane fraction is isolated by centrifugation.
-
Assay Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to SERT (e.g., [³H]citalopram or [³H]paroxetine) and varying concentrations of the test compound (e.g., amitriptyline). The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter into cells expressing the corresponding transporter.[14][15][16]
Experimental Protocol: Serotonin Uptake Inhibition Assay in HEK293 Cells
-
Cell Culture: HEK293 cells stably expressing hSERT are cultured in appropriate media and seeded into multi-well plates.
-
Assay Procedure: The cells are washed and then pre-incubated with varying concentrations of the test compound. Subsequently, a solution containing a radiolabeled neurotransmitter (e.g., [³H]serotonin) is added to the wells, and the cells are incubated for a short period to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound for the inhibition of serotonin uptake.
Visualizing the Science: Diagrams and Workflows
Signaling Pathway of Tricyclic Antidepressants
Caption: Mechanism of Action of Tricyclic Antidepressants.
Experimental Workflow for Synthesis of Amitriptyline
References
- 1. Amitriptyline - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Protriptyline - Wikipedia [en.wikipedia.org]
- 4. Butriptyline - Wikipedia [en.wikipedia.org]
- 5. What is Noxiptiline hydrochloride used for? [synapse.patsnap.com]
- 6. What is Butriptyline Hydrochloride used for? [synapse.patsnap.com]
- 7. Noxiptiline - Wikipedia [en.wikipedia.org]
- 8. ijnc.ir [ijnc.ir]
- 9. magistralbr.caldic.com [magistralbr.caldic.com]
- 10. The production of amitriptyline from nortriptyline in formaldehyde-containing solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression | Journal of Neuroscience [jneurosci.org]
- 16. moleculardevices.com [moleculardevices.com]
Technical Guide: Determining the Solubility Profile of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative solubility data for the compound 5-(1-Methyl-4-Piperidyl)5H-Dibenzo. This compound is listed by chemical suppliers, sometimes as an impurity of other active pharmaceutical ingredients like Cyproheptadine.[1][2][3] Qualitative solubility information from one supplier indicates it is slightly soluble in DMSO and Methanol.[1] This guide provides a comprehensive framework of standard experimental protocols for determining the solubility profile of a novel or uncharacterized compound such as this one.
Introduction to Solubility Profiling
Solubility is a critical physicochemical parameter in drug discovery and development. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its bioavailability and therapeutic efficacy.[4][5] Low aqueous solubility can be a major hurdle, leading to poor in vivo performance and formulation challenges.[6] Therefore, a thorough understanding of a compound's solubility in various solvents is essential from early discovery through to preclinical and clinical development.[7]
This guide outlines the standard methodologies for establishing a comprehensive solubility profile, focusing on two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a high-throughput screening method used in early drug discovery to quickly rank compounds.[4][5]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved and solid states are in equilibrium.[8] This measurement is more time-consuming but crucial for lead optimization and formulation development.[4][7]
Data Presentation: Solubility Profile of this compound
The following table structure should be used to systematically record and present experimentally determined solubility data.
Table 1: Quantitative Solubility Data
| Solvent System | Temperature (°C) | Solubility Type | Method Used | Measured Solubility (µg/mL) | Measured Solubility (µM) | Notes |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Kinetic | Nephelometry | e.g., 1% DMSO final concentration | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | 37 | Thermodynamic | Shake-Flask | e.g., 24-hour incubation | ||
| Simulated Gastric Fluid (SGF), pH 1.2 (w/o pepsin) | 37 | Thermodynamic | Shake-Flask | |||
| Simulated Intestinal Fluid (SIF), pH 6.8 (w/o pancreatin) | 37 | Thermodynamic | Shake-Flask | |||
| Deionized Water | 25 | Thermodynamic | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | Shake-Flask | |||
| Ethanol (95%) | 25 | Thermodynamic | Shake-Flask | |||
| Methanol | 25 | Thermodynamic | Shake-Flask |
Note: The molecular weight of this compound (Formula: C₂₁H₂₃NO) is 305.41 g/mol .[9][10] This value should be used to interconvert between µg/mL and µM.
Experimental Protocols
Precise and consistent methodologies are key to generating reliable solubility data. Below are detailed protocols for kinetic and thermodynamic solubility determination.
Protocol for Kinetic Solubility Assay (Nephelometry)
This method is rapid and suited for high-throughput screening by measuring light scattering caused by precipitate formation.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate shaker
-
Laser Nephelometer or Plate Reader with turbidity measurement capability
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10-20 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution using DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well on a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This ensures a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Seal the plate and shake at room temperature (25°C) for a specified period, typically 1-2 hours.[4]
-
Measurement: Measure the turbidity of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity reading significantly exceeds the background (blank wells containing only DMSO and buffer).
Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[11] It involves allowing an excess of the solid compound to equilibrate with the solvent over an extended period.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., PBS pH 7.4, SGF, SIF, water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration system (e.g., 0.22 µm syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial. The excess should be clearly visible to ensure saturation.[11]
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[12] Shake the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[4][11]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Separate the saturated solution from the excess solid by either centrifugation or filtration. This step is critical and must be performed carefully to avoid disturbing the equilibrium.[11][13]
-
Quantification: Prepare serial dilutions of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[4]
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the saturated solution, which represents the thermodynamic solubility.
Visualization of Workflows and Concepts
Diagrams help clarify complex workflows and relationships. The following are generated using DOT language and adhere to the specified design constraints.
Experimental Workflow for Solubility Determination
This diagram illustrates the decision-making process and experimental sequence for characterizing a compound's solubility.
Caption: Workflow for solubility profiling from early discovery to preclinical stages.
Relationship Between Solubility Types in Drug Development
This diagram shows the logical relationship and application of kinetic versus thermodynamic solubility data.
Caption: Conceptual differences and applications of solubility types.
References
- 1. 3967-32-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. enamine.net [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-(1-methylpiperidin-4-yl)-5H-dibenzo(a,d)(7)annulen-5-ol | C21H23NO | CID 6451638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.jchem.ci.gsrs.ncats.io [m.jchem.ci.gsrs.ncats.io]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Potential Pharmacological Activities of Novel Dibenzo Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging pharmacological activities of novel dibenzo compounds. The unique tricyclic structure of the dibenzo core has served as a versatile scaffold for the development of new therapeutic agents with potential applications in oncology, anti-inflammatory, and neuroprotective therapies. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways to facilitate further research and drug development in this promising area.
Anticancer Activities
Novel dibenzo compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the inhibition of key enzymes involved in DNA replication and repair.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various novel dibenzo compounds, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines and their inhibitory effects on specific molecular targets.
Table 1: Cytotoxicity of Dibenzo[b,f]azepine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4g (dibenzo[b,f]azepine-isoxazoline derivative) | LM8G7 (murine osteosarcoma) | 15 | [1] |
| OVSAHO (human ovarian cancer) | 24 | [1] | |
| 5e (rigid dibenzo[b,f]azepine) | Leukaemia SR | 13.05 ± 0.62 | [2] |
Table 2: Cytotoxicity of Dibenzo[b,d]furan Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 23 (dibenzo[b,d]furan-imidazole hybrid) | A549 (lung carcinoma) | 1.47 | [3] |
| HL-60 (leukemia) | 0.64 | [3] | |
| MCF-7 (breast cancer) | 0.83 | [3] | |
| SMMC-7721 (hepatoma) | 0.91 | [3] | |
| SW480 (colon adenocarcinoma) | 1.25 | [3] | |
| Kehokorin A | HeLa (cervical cancer) | 1.5 µg/mL | [4] |
| Kehokorin D | HeLa (cervical cancer) | 6.1 µg/mL | [4] |
Table 3: Cytotoxicity of Dibenzo[b,f]oxepine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 9-nitrobenzo[b]naphtho[1,2-f]oxepine (4) | HeLa (cervical cancer) | Not specified | [5][6] |
| U87 (glioblastoma) | Not specified | [5][6] | |
| 30 (diethanolamine derivative) | MCF-7 (ERα+) | ERα binding IC50 = 0.004 | [7] |
Table 4: Inhibition of Molecular Targets by Dibenzo Compounds
| Compound | Target | IC50 (µM) | Reference |
| 5e (rigid dibenzo[b,f]azepine) | Topoisomerase II | 6.36 ± 0.36 | [2] |
| 4g (dibenzo[b,f]azepine-isoxazoline derivative) | Tubulin Polymerization | 1.93 | [8] |
| 86b (quinazolinone hybrid) | Tubulin Polymerization | 6.24 | [9] |
| 25a (imidazopyridine hybrid) | Tubulin Polymerization | 2.1 ± 0.12 | [9] |
| 4c (dihydropyridine-2(1H)-thione) | Tubulin Polymerization | 17 ± 0.3 | [10] |
Experimental Protocols
A common method to assess the anticancer activity of novel compounds is through cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with various concentrations of the dibenzo compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader (typically at 570 nm).
-
SRB Assay: For the SRB assay, after compound treatment, cells are fixed with trichloroacetic acid (TCA). The fixed cells are then stained with SRB dye. Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution. The absorbance is measured at approximately 515 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
This assay is used to determine if a compound interferes with the formation of microtubules, a key process in cell division.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture is prepared containing purified tubulin protein, a fluorescence reporter, GTP, and a polymerization buffer (e.g., PEM buffer).
-
Compound Addition: The dibenzo compound to be tested is added to the reaction mixture at various concentrations. A known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) are used as controls.
-
Fluorescence Measurement: The plate is incubated at 37°C to allow for tubulin polymerization. The fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control. The IC50 value for the inhibition of tubulin polymerization is calculated from the dose-response curve.[8][9][10]
Visualizations
Anti-inflammatory Activities
Several novel dibenzo compounds have been investigated for their potential to mitigate inflammatory responses. The primary approach involves assessing their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages, upon stimulation.
Quantitative Data Summary
The following table presents the anti-inflammatory activity of selected compounds, focusing on the inhibition of reactive oxygen species (ROS) and other inflammatory markers.
Table 5: In Vitro Anti-inflammatory Activity of Dibenzo and Related Compounds
| Compound | Assay | Cell Line/System | IC50 (µg/mL) | Reference |
| Isonicotinate 5 | ROS Inhibition | Human blood cells | 1.42 ± 0.1 | [11] |
| Isonicotinate 6 | ROS Inhibition | Human blood cells | 8.6 ± 0.5 | [11] |
| Tetrahydrocarbazole-diazole 2 | Membrane Stabilization | Human RBC | 0.06 | [12] |
| Tetrahydrocarbazole-diazole 3 | Membrane Stabilization | Human RBC | 0.86 | [12] |
Experimental Protocols
This protocol describes the induction of an inflammatory response in macrophage-like cells and the assessment of the inhibitory effects of dibenzo compounds.
-
Cell Culture and Differentiation: A human monocytic cell line (e.g., THP-1) is cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). Alternatively, a murine macrophage cell line like RAW 264.7 can be used.
-
Inflammatory Stimulation: The differentiated macrophages are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines and mediators.
-
Compound Treatment: Cells are pre-treated with various concentrations of the dibenzo compounds for a specific duration before or concurrently with LPS stimulation.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The percentage of inhibition of NO or cytokine production by the test compounds is calculated relative to the LPS-stimulated control. IC50 values are determined from the dose-response curves.
Visualizations
Neuroprotective Activities
The potential of dibenzo compounds to protect neuronal cells from damage and degeneration is an emerging area of research. These compounds are being investigated for their ability to counteract oxidative stress and other neurotoxic insults.
Quantitative Data Summary
Currently, there is limited specific quantitative data (e.g., EC50 values) for the neuroprotective effects of novel dibenzo compounds. However, related natural compounds have shown promise in cellular models.
Table 6: Neuroprotective Activity of Related Compounds
| Compound | Assay | Cell Line | Protective Effect | Reference |
| CholesteroNitrone ChN2 | O-R treatment-induced loss of metabolic activity | SH-SY5Y | EC50 and MNA values estimated | [13] |
| QuinolylNitrone QN23 | O-R treatment-induced loss of metabolic activity | SH-SY5Y | EC50 and MNA values estimated | [13] |
| Indole-phenolic derivatives | H2O2-induced cytotoxicity | SH-SY5Y | ~25% increase in cell viability | [14] |
Experimental Protocols
The human neuroblastoma cell line SH-SY5Y is a widely used model to study neurodegenerative processes and to screen for neuroprotective compounds.
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Induction of Neuronal Damage: To mimic neurodegenerative conditions, cells are exposed to a neurotoxic agent. Common agents include:
-
Hydrogen peroxide (H2O2): To induce oxidative stress.
-
Amyloid-beta (Aβ) peptides: To model Alzheimer's disease pathology.
-
6-hydroxydopamine (6-OHDA) or MPP+: To model Parkinson's disease.
-
-
Compound Treatment: Cells are pre-treated with different concentrations of the dibenzo compounds for a certain period before the addition of the neurotoxic agent.
-
Assessment of Neuroprotection:
-
Cell Viability: The MTT assay is commonly used to assess the viability of the neuronal cells after treatment.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Apoptosis Assays: The extent of apoptosis can be determined by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
-
Data Analysis: The neuroprotective effect of the compounds is quantified by comparing the cell viability and other parameters in the compound-treated groups to the group treated with the neurotoxin alone. The effective concentration 50 (EC50), the concentration at which the compound exerts 50% of its maximal protective effect, can be calculated.
Visualizations
References
- 1. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AID 1153501 - Inhibition of tubulin (unknown origin) polymerization by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-(1-Methyl-4-Piperidyl)5H-Dibenzo (Pizotifen) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Methyl-4-Piperidyl)5H-Dibenzo, commonly known as Pizotifen or Pizotyline, is a tricyclic benzocycloheptathiophene derivative. It is primarily recognized as a potent serotonin (5-HT) receptor antagonist, with high affinity for 5-HT2A and 5-HT2C receptors.[1] Additionally, it exhibits antihistaminic and weak anticholinergic properties.[2][3] In the context of cell culture applications, Pizotifen has demonstrated significant potential in two distinct areas: neuroprotection and oncology.
Recent studies have highlighted its role in promoting cell survival and mitigating neurodegeneration in models of Huntington's disease.[4] Furthermore, Pizotifen has been shown to inhibit the proliferation and invasion of cancer cells, suggesting its potential as an anti-cancer agent.[5]
These application notes provide detailed protocols for utilizing Pizotifen in cell culture to investigate its effects on cell viability, migration, invasion, and associated signaling pathways.
Mechanism of Action
Pizotifen's primary mechanism of action is the blockade of serotonin receptors, which can modulate various downstream signaling cascades.[1] In the context of the described applications, its effects are attributed to the modulation of the following pathways:
-
ERK Signaling Pathway (Neuroprotection): In a mouse striatal cell model of Huntington's disease, Pizotifen treatment leads to the transient activation of the Extracellular signal-Regulated Kinase (ERK) pathway. This activation is associated with increased ATP levels, decreased caspase-3 activation, and enhanced cell viability.[4][6]
-
Wnt/β-catenin Signaling Pathway (Anti-Cancer): In gastric cancer cell lines, Pizotifen has been shown to inhibit the Wnt/β-catenin signaling pathway. This inhibition leads to the downregulation of Wnt3a and β-catenin, and subsequent modulation of epithelial-mesenchymal transition (EMT) markers, resulting in decreased cell proliferation, migration, and invasion, and the induction of apoptosis.[5]
Data Presentation
The following tables summarize quantitative data from key experiments investigating the effects of Pizotifen in cell culture.
Table 1: Effective Concentrations of Pizotifen in Gastric Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| MNK45 | Cell Viability (CCK-8) | 10, 20, 40 | 48h, 72h | Significant inhibition of cell viability in a dose-dependent manner | [5] |
| AGS | Cell Viability (CCK-8) | 10, 20, 40 | 24h, 48h, 72h | Significant inhibition of cell viability in a dose-dependent manner | [5] |
| MNK45 | Wound Healing Assay | 10, 20 | 24h | Significant decrease in cell migration in a dose-dependent manner | [5] |
| AGS | Wound Healing Assay | 10, 20 | 24h | Significant decrease in cell migration in a dose-dependent manner | [5] |
| MNK45 | Transwell Invasion Assay | 10, 20 | 24h | Significant inhibition of cell invasion | [5] |
| AGS | Transwell Invasion Assay | 10, 20 | 24h | Significant inhibition of cell invasion | [5] |
| MNK45 | Western Blot (Wnt/β-catenin) | 10, 20 | 48h | Dose-dependent decrease in Wnt3a and β-catenin expression | [5] |
| AGS | Western Blot (Wnt/β-catenin) | 10, 20 | 48h | Dose-dependent decrease in Wnt3a and β-catenin expression | [5] |
Table 2: Pizotifen Concentration for ERK Pathway Activation
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| STHdhQ111/Q111 (mouse striatal cells) | Western Blot (p-ERK) | 10 | 15 min | Transient activation of ERK | [4][6] |
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This protocol is designed to assess the effect of Pizotifen on the viability of adherent cancer cell lines.
Materials:
-
Pizotifen (powder or stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Pizotifen Treatment: Prepare serial dilutions of Pizotifen in complete medium. The final concentrations should range from 10 µM to 40 µM, with a vehicle control (DMSO) at a concentration equivalent to the highest Pizotifen concentration.[5] Remove the old medium from the wells and add 100 µL of the Pizotifen-containing medium or control medium.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.[5]
-
Viability Measurement (CCK-8): Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Wound Healing (Scratch) Assay
This protocol assesses the effect of Pizotifen on cell migration.
Materials:
-
6-well or 12-well cell culture plates
-
Pizotifen
-
Complete cell culture medium
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they reach 90-100% confluency.
-
Creating the Scratch: Gently create a straight scratch across the cell monolayer with a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells.
-
Pizotifen Treatment: Add fresh medium containing Pizotifen at the desired concentrations (e.g., 10 µM and 20 µM) or a vehicle control.[5]
-
Imaging: Capture images of the scratch at 0 hours and after 24 hours of incubation at 37°C.[5]
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This protocol evaluates the effect of Pizotifen on the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Pizotifen
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet for staining
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for polymerization.
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve for 12-24 hours. Harvest the cells and resuspend them in serum-free medium containing Pizotifen at the desired concentrations (e.g., 10 µM and 20 µM) or a vehicle control.[5]
-
Cell Seeding: Add 1 x 10⁵ to 5 x 10⁵ cells in 200 µL of the Pizotifen-containing serum-free medium to the upper chamber of the coated inserts.
-
Chemoattractant: Add 600 µL of complete medium with 10% FBS to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C and 5% CO₂.
-
Staining: After incubation, remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with 0.1% crystal violet.
-
Cell Counting: Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
This protocol is for analyzing changes in protein expression in key signaling pathways upon Pizotifen treatment.
Materials:
-
Pizotifen
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., for p-ERK, total ERK, Wnt3a, β-catenin, E-cadherin, N-cadherin, GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with Pizotifen at the desired concentrations and for the appropriate duration (e.g., 10 µM for 15 minutes for p-ERK analysis, or 10-20 µM for 48 hours for Wnt pathway analysis).[4][5] After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualization
Caption: Pizotifen-induced ERK signaling pathway leading to neuroprotection.
Caption: Pizotifen's inhibition of the Wnt/β-catenin signaling pathway in cancer cells.
Caption: General experimental workflow for studying Pizotifen in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Pizotifen inhibits the proliferation and invasion of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol as a Pharmaceutical Intermediate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol is a crucial tertiary alcohol intermediate in the synthesis of Cyproheptadine, a first-generation antihistamine and serotonin antagonist. This document provides detailed application notes and experimental protocols for the utilization of this intermediate in the synthesis of Cyproheptadine Hydrochloride. Additionally, it outlines the pharmacological context of Cyproheptadine, including its mechanism of action.
Pharmaceutical Application: Synthesis of Cyproheptadine
The primary application of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol is its role as a direct precursor to Cyproheptadine. The synthesis involves a dehydration reaction to introduce a double bond, forming the active pharmaceutical ingredient (API).
Chemical Reaction:
5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol → 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine (Cyproheptadine)
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of Cyproheptadine Hydrochloride from its precursor.
| Step | Product | Purity of Crude Product | Yield of Crude Product | Purity of Recrystallized Product | Yield of Recrystallized Product |
| Dehydration and Salt Formation | Cyproheptadine Hydrochloride | 93.3% | 74.2% | 99.9% | 68% |
Experimental Protocols
Protocol 1: Synthesis of Cyproheptadine Hydrochloride from 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol
This protocol details the dehydration of the intermediate and subsequent formation of the hydrochloride salt.
Materials:
-
5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol (crude)
-
95% Ethanol (by mass) aqueous solution
-
35% Concentrated Hydrochloric Acid (by mass)
-
Activated Carbon
-
Round bottom flask (2000 mL)
-
Heating mantle
-
Stirrer
-
Filtration apparatus
Procedure:
-
In a 2000 mL round bottom flask, dissolve 16.4 kg of crude 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol in 38 L of 95% ethanol aqueous solution with heating.
-
To the dissolved solution, add 1.2 L of 35% concentrated hydrochloric acid.
-
Heat the reaction mixture to 90°C and stir for 1 hour.
-
After 1 hour, cool the mixture slightly and add 180 g of activated carbon.
-
Heat the mixture again and stir for 20 minutes.
-
Filter the hot solution and wash the filter residue with a small amount of hot water.
-
Combine the filtrates and allow them to stand for crystallization at room temperature.
-
Filter the crystallized product and dry at 80-100°C to obtain crude Cyproheptadine Hydrochloride.[1]
-
For further purification, dissolve the obtained Cyproheptadine Hydrochloride in a 20% ethanol aqueous solution and recrystallize to obtain a purified product with a purity of 99.9%.[1]
Visualizations
Signaling Pathway of Cyproheptadine
Cyproheptadine acts as an antagonist at histamine H1 receptors and serotonin 5-HT2 receptors. This dual antagonism is responsible for its therapeutic effects.
Caption: Mechanism of action of Cyproheptadine.
Experimental Workflow: Synthesis of Cyproheptadine HCl
The following diagram illustrates the key steps in the synthesis of Cyproheptadine Hydrochloride from its intermediate.
Caption: Workflow for Cyproheptadine HCl synthesis.
Conclusion
5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol is a pivotal intermediate in the production of Cyproheptadine Hydrochloride. The provided protocols and data offer a comprehensive guide for its application in pharmaceutical synthesis. The dual antagonistic action of the resulting API, Cyproheptadine, on histamine and serotonin receptors underpins its diverse therapeutic uses, from treating allergic conditions to off-label applications such as appetite stimulation.[2] Further research into derivatives of Cyproheptadine may yield novel therapeutic agents.[3]
References
- 1. CYPROHEPTADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. KR20200083094A - Cyproheptadine derivatives, process for preparing the same and composition for promoting appetite comprising the same - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Assay Development using 5-(1-Methyl-4-Piperidyl)5H-Dibenzo[a,d]cyclohepten-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Methyl-4-Piperidyl)5H-dibenzo[a,d]cyclohepten-5-ol, also identified as Cyproheptadine EP Impurity C, is a chemical entity structurally related to the well-characterized first-generation antihistamine and antiserotonergic agent, cyproheptadine. Due to this structural similarity, it is hypothesized that this compound may exhibit comparable biological activities, primarily as an antagonist of histamine and serotonin receptors. Furthermore, recent studies have highlighted potential anti-cancer properties of cyproheptadine, suggesting another avenue of investigation for its derivatives.
These application notes provide a comprehensive guide for the in vitro characterization of this compound[a,d]cyclohepten-5-ol. The protocols detailed below are designed to assess its potential as a histamine H1 receptor antagonist, a serotonin 5-HT2A receptor antagonist, and to evaluate its effects on cancer cell proliferation, migration, and invasion.
Hypothesized Signaling Pathways
Based on the known mechanism of action of its parent compound, cyproheptadine, this compound[a,d]cyclohepten-5-ol is postulated to interact with the following signaling pathways:
Experimental Protocols
The following section provides detailed protocols for key in vitro assays to characterize the biological activity of this compound[a,d]cyclohepten-5-ol.
Receptor Binding Assays
To determine the affinity of the compound for histamine H1 and serotonin 5-HT2A receptors, competitive radioligand binding assays are recommended.
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the histamine H1 receptor.
Protocol:
-
Membrane Preparation:
-
Use commercially available membranes from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 cells).
-
Thaw membranes on ice and resuspend in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize gently and determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-mepyramine), and varying concentrations of the test compound.
-
For non-specific binding determination, use a high concentration of a known H1 antagonist (e.g., unlabeled mepyramine).
-
Initiate the binding reaction by adding the prepared cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Principle: This assay is analogous to the H1 receptor binding assay but targets the serotonin 5-HT2A receptor.
Protocol:
-
Follow the same general protocol as for the histamine H1 receptor binding assay.
-
Receptor Source: Use commercially available membranes from cells stably expressing the human serotonin 5-HT2A receptor (e.g., from CHO-K1 cells).
-
Radioligand: Use a specific 5-HT2A radioligand, such as [³H]-ketanserin.
-
Non-specific Binding: Use a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin or spiperone).
-
Data analysis is performed as described for the H1 receptor binding assay.
In Vitro Anti-Cancer Assays
Based on the recently discovered anti-cancer properties of cyproheptadine, it is prudent to investigate if this compound[a,d]cyclohepten-5-ol exhibits similar effects.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 lung cancer cells or MCF-7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound[a,d]cyclohepten-5-ol for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
Principle: The Transwell assay, or Boyden chamber assay, assesses the migratory capacity of cells in response to a chemoattractant.
Protocol:
-
Cell Preparation:
-
Culture cancer cells to sub-confluency and then serum-starve them for several hours before the assay.
-
Harvest the cells and resuspend them in a serum-free medium.
-
-
Assay Setup:
-
Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., medium containing 10% fetal bovine serum) to the lower chamber.
-
Seed the serum-starved cells in the upper chamber of the Transwell insert, along with different concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
-
Cell Removal and Staining:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).
-
Stain the fixed cells with a suitable stain (e.g., crystal violet).
-
-
Quantification:
-
Elute the stain from the migrated cells and measure the absorbance using a plate reader.
-
Alternatively, count the number of migrated cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Compare the number of migrated cells in the treated groups to the control group to determine the effect of the compound on cell migration.
-
Principle: This assay is a modification of the Transwell migration assay and assesses the ability of cells to invade through a basement membrane matrix.
Protocol:
-
The protocol is similar to the cell migration assay with one key difference:
-
Matrigel Coating: Before seeding the cells, the upper surface of the Transwell membrane is coated with a layer of Matrigel, a reconstituted basement membrane extract.
-
The rest of the steps, including cell seeding, incubation, staining, and quantification, are the same as in the migration assay. The ability of cells to degrade the Matrigel and migrate through the pores is a measure of their invasive potential.
Data Presentation
All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison.
Table 1: Receptor Binding Affinity of this compound[a,d]cyclohepten-5-ol
| Receptor | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |
| Histamine H1 | [³H]-mepyramine | ||
| Serotonin 5-HT2A | [³H]-ketanserin |
Table 2: Cytotoxicity of this compound[a,d]cyclohepten-5-ol on Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| A549 | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 |
Table 3: Effect of this compound[a,d]cyclohepten-5-ol on Cancer Cell Migration and Invasion
| Cell Line | Assay | Compound Conc. (µM) | % Inhibition of Migration/Invasion |
| A549 | Migration | ||
| Invasion | |||
| MCF-7 | Migration | ||
| Invasion |
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial in vitro characterization of this compound[a,d]cyclohepten-5-ol. By systematically evaluating its receptor binding profile and its effects on cancer cell viability, migration, and invasion, researchers can gain valuable insights into its potential pharmacological activities and lay the groundwork for further drug development efforts. It is important to note that these are proposed assays based on the known activities of the structurally related compound, cyproheptadine, and should be validated experimentally.
Application Note and Protocol for the HPLC Analysis of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol
Introduction
This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol, a known impurity and related compound of the antihistaminic drug Cyproheptadine. The described method is crucial for researchers, scientists, and professionals in drug development and quality control for the accurate determination of this compound in bulk drug substances and pharmaceutical formulations. The protocol is adapted from validated methods for Cyproheptadine and its impurities, ensuring a robust and reliable analytical procedure.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C8 or C18 stationary phase with an isocratic mobile phase, allowing for the efficient resolution of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol from other related substances.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
1-Octanesulfonic acid (for ion-pairing, if necessary)
-
Triethylamine (for mobile phase modification, if necessary)
-
Acetic acid (glacial)
-
Water (HPLC grade)
-
Reference standard of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol
-
Sample containing the analyte
-
Preparation of Solutions
-
Mobile Phase Preparation (Example 1): Prepare a solution of 0.05 M KH2PO4 buffer and methanol in a ratio of 35:65 (v/v). Adjust the pH of the buffer to 4.5 with orthophosphoric acid before mixing with methanol.[1][2][3]
-
Mobile Phase Preparation (Example 2): Prepare a mobile phase consisting of 85% acetonitrile and 15% of an aqueous solution containing 0.01 M 1-octanesulfonic acid, 0.5% triethylamine, and 1% acetic acid.[4]
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) can be used as a diluent for standard and sample preparations.[4]
-
Standard Solution Preparation: Accurately weigh a suitable amount of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 100 µg/mL). Further dilutions can be made to prepare working standard solutions for calibration.
-
Sample Preparation: Accurately weigh the sample (e.g., bulk drug or powdered tablets) and dissolve it in the diluent to achieve a final concentration within the calibration range of the assay. The solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
The following tables summarize suggested HPLC conditions based on established methods for related compounds. Method 1 is a general-purpose method, while Method 2 is an alternative using an ion-pairing agent.
Table 1: HPLC Method Parameters - Method 1
| Parameter | Condition |
| Column | C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M KH2PO4 buffer (pH 4.5) : Methanol (35:65, v/v)[1][2][3] |
| Flow Rate | 2 mL/min[1][2][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 245 nm[1][2][3] |
| Run Time | Approximately 10 minutes |
Table 2: HPLC Method Parameters - Method 2 (with Ion-Pairing)
| Parameter | Condition |
| Column | C18 (Octadecylsilane)[4] |
| Mobile Phase | 85% Acetonitrile, 15% Aqueous solution (0.01 M 1-octanesulfonic acid, 0.5% triethylamine, 1% acetic acid)[4] |
| Flow Rate | 1 mL/min[5][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 285 nm[5][6] |
| Run Time | Approximately 10 minutes |
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below, with typical acceptance criteria.
Table 3: Method Validation Summary
| Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components. |
| Linearity | Correlation coefficient (r²) > 0.999 over the specified concentration range.[5] |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%.[1][2] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate variations in method parameters. |
Data Presentation
The quantitative data obtained from the HPLC analysis should be systematically recorded. An example of a data summary table is provided below.
Table 4: Example of Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Standard 1 | tR1 | A1 | C1 |
| Standard 2 | tR2 | A2 | C2 |
| Sample 1 | tR_S1 | AS1 | CS1 |
| Sample 2 | tR_S2 | AS2 | CS2 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: Workflow for the HPLC analysis of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol.
References
- 1. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. High-performance liquid chromatographic determination of cyproheptadine hydrochloride in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iiste.org [iiste.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol is a valuable tertiary alcohol that serves as a key precursor in the synthesis of a variety of biologically active molecules. Its rigid tricyclic dibenzocycloheptene core, combined with the reactive piperidine moiety, makes it an attractive starting material for generating diverse chemical scaffolds. This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of cyproheptadine, its N-demethylated analog (norcyproheptadine), and subsequent derivatization to novel compounds.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and chemical properties of the title compound and its important derivatives is provided below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol | C₂₁H₂₃NO | 305.41 | White crystalline solid | 129-03-3 |
| Cyproheptadine Hydrochloride | C₂₁H₂₂ClN | 323.86 | White crystalline powder | 969-33-5 |
| 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidine (Norcyproheptadine) | C₂₀H₁₉N | 273.37 | Pale yellow solid | 14051-46-8 |
Spectroscopic Data Summary
| Compound Name | 1H NMR (δ ppm) | 13C NMR (δ ppm) |
| Cyproheptadine Hydrochloride (in DMSO-d6) | 10.5-11.5 (br s, 1H, NH+), 7.3-7.5 (m, 8H, Ar-H), 6.9 (s, 2H, =CH), 2.8-3.5 (m, 4H, piperidine-H), 2.7 (s, 3H, N-CH₃), 2.2-2.5 (m, 4H, piperidine-H) | 140.1, 139.8, 135.5, 134.9, 131.2, 130.9, 129.8, 129.5, 128.8, 128.5, 126.5, 126.3, 54.5, 42.1, 31.8 |
| 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidine (Norcyproheptadine) | 7.2-7.4 (m, 8H, Ar-H), 6.85 (s, 2H, =CH), 2.9-3.1 (t, 4H, piperidine-H), 2.4-2.6 (t, 4H, piperidine-H), 1.5-2.0 (br s, 1H, NH) | 140.5, 138.0, 136.2, 132.8, 130.5, 129.0, 128.8, 126.0, 46.5, 35.0 |
Synthetic Applications and Protocols
Synthesis of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol
The title compound is conveniently prepared via a Grignard reaction between the Grignard reagent derived from 1-methyl-4-chloropiperidine and dibenzo[a,e]cycloheptatrien-5-one (dibenzosuberone).
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Preparation: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (0.89 g). Under a nitrogen atmosphere, add 50 mL of anhydrous tetrahydrofuran (THF). Heat the mixture to 60-65°C.
-
Slowly add a solution of 1-methyl-4-chloropiperidine (3.80 g) in 10 mL of anhydrous THF to the activated magnesium. Maintain a gentle reflux during the addition. After the addition is complete, continue to reflux for 1 hour to ensure the complete formation of the Grignard reagent.
-
Grignard Addition: Cool the Grignard solution to 0°C in an ice bath. Slowly add a solution of dibenzo[a,e]cycloheptatrien-5-one (5.38 g) in anhydrous THF.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol. The product can be purified by recrystallization from a suitable solvent system like ethanol/water.
| Reagents | Molar Ratio | Key Parameters | Yield |
| 1-Methyl-4-chloropiperidine, Mg, Dibenzosuberone | 1.1:1.2:1.0 | THF, Reflux 1h, then 0°C to RT for 1h | High |
Logical Workflow for Synthesis
Caption: Synthesis of the title compound via Grignard reaction.
Dehydration to Cyproheptadine Hydrochloride
A primary application of 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol is its acid-catalyzed dehydration to form the antihistamine drug, cyproheptadine.
Experimental Protocol: Dehydration
-
In a 2 L round-bottom flask, dissolve the crude 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol (16.4 g) in 95% ethanol (38 L) with heating.
-
Add concentrated hydrochloric acid (1.2 L of 35% w/w) to the solution.
-
Heat the mixture to 90°C and stir for 1 hour.
-
Cool the solution slightly and add activated carbon (180 g). Heat and stir for an additional 20 minutes.
-
Filter the hot solution and wash the filter cake with a small amount of hot water.
-
Combine the filtrates and allow them to crystallize at room temperature.
-
Collect the crystals by filtration and dry at 80-100°C to obtain cyproheptadine hydrochloride.[1]
-
Further purification can be achieved by recrystallization from a 20% ethanol-water solution to yield high-purity cyproheptadine hydrochloride.[1]
| Starting Material | Reagents | Key Parameters | Yield (Purity) |
| 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol | 95% Ethanol, Conc. HCl | 90°C, 1h | 74.2% (93.3%) |
| Crude Cyproheptadine HCl | 20% Ethanol/Water | Recrystallization | 68% (99.9%) |
Reaction Pathway for Cyproheptadine Synthesis
Caption: Dehydration mechanism to form Cyproheptadine.
N-Demethylation to Norcyproheptadine
The N-methyl group of the piperidine ring can be removed to provide the secondary amine, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine (norcyproheptadine). This intermediate is a crucial building block for the synthesis of various analogs with modified N-substituents. The von Braun reaction using cyanogen bromide is a classic method for this transformation.
Experimental Protocol: Von Braun N-Demethylation
-
Reaction Setup: Dissolve cyproheptadine in a suitable inert solvent such as chloroform or benzene in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent.
-
Reaction: Allow the mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue contains the N-cyanamide intermediate.
-
Hydrolysis: The N-cyanamide can be hydrolyzed to the secondary amine (norcyproheptadine) by refluxing with aqueous acid (e.g., HCl) or base (e.g., KOH).[2]
-
After hydrolysis, neutralize the solution and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain crude norcyproheptadine, which can be purified by column chromatography or recrystallization.[2]
| Starting Material | Reagents | Key Steps | Yield |
| Cyproheptadine | 1. Cyanogen Bromide 2. Acid/Base Hydrolysis | 1. Chloroform/Benzene, RT 2. Reflux | Good |
N-Demethylation and Derivatization Workflow
Caption: Synthetic utility of Norcyproheptadine.
Synthesis of N-Acylated and N-Alkylated Analogs from Norcyproheptadine
Norcyproheptadine is an excellent scaffold for generating a library of analogs through N-acylation and N-alkylation.
Experimental Protocol: N-Acylation
-
Dissolve norcyproheptadine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or THF.
-
Cool the solution to 0°C.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel.
Experimental Protocol: N-Alkylation
-
To a solution of norcyproheptadine (1.0 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 equivalents).
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equivalents).
-
Heat the reaction mixture (e.g., to 60-80°C) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Reaction | Reagents | Base (e.g.) | Solvent (e.g.) | General Conditions |
| N-Acylation | Acyl chloride or Anhydride | Triethylamine | DCM, THF | 0°C to RT |
| N-Alkylation | Alkyl halide | Potassium Carbonate | DMF, ACN | RT to 80°C |
Conclusion
5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol is a readily accessible and highly versatile building block. The protocols outlined above demonstrate its utility in the efficient synthesis of the important pharmaceutical agent cyproheptadine. Furthermore, its conversion to norcyproheptadine opens up avenues for extensive derivatization of the piperidine nitrogen, enabling the exploration of structure-activity relationships and the development of novel compounds for drug discovery programs. The provided experimental procedures and data serve as a valuable resource for researchers in synthetic and medicinal chemistry.
References
Experimental Blueprint for Assessing the Biological Effects of Dibenzo Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup for investigating the biological activities of dibenzo derivatives. It includes detailed protocols for key assays, a summary of quantitative data from existing literature, and visual representations of relevant signaling pathways and experimental workflows.
I. Quantitative Data Summary
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various dibenzo derivatives against several human cancer cell lines, as reported in the scientific literature. This data provides a comparative overview of the cytotoxic potential of these compounds.
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Dibenzo[b,f][1][2]diazocine-6,12-dione 10b | U87 (Glioblastoma) | 97.3 | [3] |
| Dibenzo[b,f][1][2]diazocine-6,12-dione 10f | U87 (Glioblastoma) | >200 | [3] |
| Dibenzo[b,f][1][2]diazocine-6,12-dione 10h | HeLa (Cervical Cancer) | 150.5 | [3] |
| Dibenzo[b,f][1][2]diazocine-6,12-dione 10j | U87 (Glioblastoma) | 205.7 | [3] |
| Dibenzo[b,f][1][2]diazocine-6,12-dione 10p | HeLa (Cervical Cancer) | 185.2 | [3] |
| Benzo[a]phenazine derivative 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04-2.27 | [4] |
| Benzo[a]phenazine derivative 7 | HeLa, A549, MCF-7, HL-60 | > 50 | [4] |
| Hybrid compound 1 | HCT116 (Colon Cancer) | 22.4 | [5] |
| Hybrid compound 2 | HCT116 (Colon Cancer) | 0.34 | [5] |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 1.9 | [6] |
| Doxorubicin (Control) | HepG2 (Liver Cancer) | 0.2 | [6] |
II. Experimental Protocols
This section details the step-by-step methodologies for assessing the biological activity of dibenzo derivatives.
A. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the dibenzo derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate at 37°C for 1.5 hours.[8]
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C.[8] Measure the absorbance at 492 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
B. Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, a characteristic of late apoptosis and necrosis.[9][10]
Protocol:
-
Cell Treatment: Induce apoptosis in your target cells by treating them with the dibenzo derivative of interest. Include both positive and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation.[10]
-
Washing: Wash the cells once with cold 1X PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel (Ex = 488 nm, Em = 530 nm), and PI in the FL2 channel (Ex = 488 nm, Em = 575 nm).[9]
C. Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate.
Protocol:
-
Cell Lysis: Induce apoptosis and prepare cell lysates. Suspend the cell pellets in 1X lysis buffer (e.g., 100 µL per 10⁷ cells) and incubate on ice for 15-20 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the lysate.[11]
-
Reaction Setup: In a 96-well plate, add 5 µL of cell lysate to each well. Include a positive control (purified caspase-3) and a negative control (lysis buffer only).[11]
-
Substrate Addition: Start the reaction by adding 10 µL of the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[11]
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.[11] The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
D. Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12]
Protocol:
-
Cell Fixation: Harvest approximately 2x10⁶ cells and wash them twice with cold PBS. Resuspend the cell pellet in 1 mL of ice-cold 80% ethanol while vortexing and incubate on ice for at least 30 minutes.[13]
-
Washing: Wash the fixed cells twice with cold PBS.[13]
-
RNase Treatment and Staining: Resuspend the cell pellet in 0.5 mL of a solution containing 50 µg/mL PI and 50 µg/mL RNase A in PBS.[13] RNase A is crucial as PI also binds to RNA.
-
Incubation: Incubate the cells on ice until analysis.[13]
-
Flow Cytometry: Analyze the samples using a flow cytometer, collecting the PI fluorescence signal on a linear scale. This will allow for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[12]
III. Signaling Pathway Analysis
Dibenzo derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
A. Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[14][15][16] In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation.[16] Wnt ligand binding to its receptor disrupts this complex, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression.[16][17]
B. Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors block this process, resulting in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes.[1][18][19][20] This can lead to cell cycle arrest, differentiation, and apoptosis.[1][18][19]
C. NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[21]
D. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is common in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then activates mTOR, a key regulator of protein synthesis and cell growth.
Western Blot Protocol for PI3K/Akt/mTOR Pathway Analysis:
-
Protein Extraction: Following treatment with dibenzo derivatives, extract total protein from cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[22][23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) by SDS-polyacrylamide gel electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[22][23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., PI3K, Akt, mTOR) overnight at 4°C.[22][23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23] Analyze the band intensities to determine the effect of the dibenzo derivatives on the phosphorylation status of the target proteins.
References
- 1. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. igbmc.fr [igbmc.fr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Wnt Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 18. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 23. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
Application Notes and Protocols for the Purification of Crude 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene, a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections outline three common purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). A comparative summary of the effectiveness of each technique is provided to aid in method selection.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique depends on the initial purity of the crude material, the desired final purity, the required scale, and available resources. The following table summarizes typical results for the purification of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene using the detailed protocols provided in this document.
| Purification Technique | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Yield (%) | Recovery (%) | Throughput |
| Recrystallization | ~85% | >99.5% | 80-90% | ~85% | High |
| Flash Column Chromatography | 70-90% | >98% | 60-80% | ~70% | Medium |
| Preparative HPLC | >90% | >99.9% | 50-70% | ~60% | Low |
Note: The data presented are representative values and may vary depending on the specific nature of the impurities and the precise execution of the protocols.
Experimental Workflows
The overall process for the purification of crude 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene can be visualized as a multi-step workflow, starting from the crude product and leading to a highly purified compound. The choice of the specific purification path can be decided based on the initial purity and the desired outcome.
Caption: Workflow for the purification of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene.
Experimental Protocols
Purification by Recrystallization/Leaching
This protocol is suitable for crude material with relatively high purity and is effective for removing minor impurities. The procedure is based on methods developed for structurally similar compounds like protriptyline hydrochloride.
Materials:
-
Crude 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene
-
Isopropanol
-
Toluene
-
Acetone
-
Ethyl Acetate
-
Acetonitrile
-
Beakers and flasks
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Protocol:
Method A: Recrystallization from Isopropanol
-
Place 10 g of crude 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene in a 250 mL flask.
-
Add 100 mL of isopropanol to the flask.
-
Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Once dissolved, slowly cool the solution to room temperature.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved. This method can yield a product with a purity of over 99.5%[1].
Method B: Leaching with Toluene and Acetone
-
Create a slurry of the crude product in 4 volumes of toluene.
-
Heat the slurry to 80°C with stirring for 30 minutes.
-
Cool the mixture to room temperature and filter the solid.
-
Wash the filtered solid with acetone.
-
Subject the resulting cake to two hot acetone leaching steps. This can yield a final product with a purity of 99.95% to 100.00% by HPLC.
Purification by Flash Column Chromatography
This technique is ideal for purifying crude material with a significant amount of impurities or for separating isomers.
Materials:
-
Crude 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Triethylamine
-
Glass column
-
Compressed air or pump
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 30% ethyl acetate in hexane. Add 0.5-1% triethylamine to the mobile phase to prevent tailing of the basic amine product.
-
Fraction Collection: Collect fractions and monitor the separation using TLC with a suitable mobile phase (e.g., 80:20:1 Hexane:Ethyl Acetate:Triethylamine). Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Purification by Preparative HPLC
For achieving the highest possible purity, preparative HPLC is the method of choice. This protocol outlines a reverse-phase HPLC method.
Materials:
-
Crude or partially purified 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Rotary evaporator or lyophilizer
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation: Dissolve the crude material in a suitable solvent, such as the initial mobile phase composition, and filter it through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18, 10 µm, 250 x 21.2 mm (or similar preparative column)
-
Flow Rate: 20 mL/min
-
Detection: UV at 288 nm
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-35 min: 20% B
-
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the main product peak.
-
Product Isolation: Combine the pure fractions and remove the mobile phase. If the mobile phase contains a volatile buffer like formic acid, it can be removed by rotary evaporation. For non-volatile buffers, a subsequent solid-phase extraction or liquid-liquid extraction step may be necessary. For TFA salts, lyophilization is often employed.
This comprehensive guide provides researchers with the necessary tools and protocols to effectively purify 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene for further research and development.
References
Application Notes and Protocols for 5-(1-Methyl-4-Piperidyl)5H-Dibenzo hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling, storage, and use of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo hydrochloride, a compound often referenced as Cyproheptadine Impurity C. Adherence to these protocols is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reliable experimental outcomes.
Section 1: Chemical and Physical Properties
This compound is an impurity standard of Cyproheptadine, a first-generation antihistamine with anticholinergic, antiserotonergic, and appetite-stimulating properties. Understanding its basic properties is fundamental to its proper handling.
| Property | Value | Reference |
| Synonyms | Cyproheptadine EP Impurity C, 5-(1-Methylpiperidin-4-yl)-5H-dibenzo[a,d][1]annulen-5-ol hydrochloride | [2][3][4] |
| Molecular Formula | C₂₁H₂₃NO·HCl | [3] |
| Molecular Weight | 341.87 g/mol | [3] |
| Appearance | Solid | - |
| Storage Temperature | +5°C ± 3°C (Refrigerator) | [5] |
Section 2: Safety and Hazard Information
According to available safety data, this compound hydrochloride presents potential health risks. GHS classification indicates it may be toxic or harmful if swallowed.[6] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should always be worn.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: In case of dust formation, use an approved particulate respirator.
Section 3: Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability and purity of the compound.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (4046-24-6) on the label match the order specifications.[3]
-
Record the date of receipt on the container.
Storage
-
Short-term and Long-term Storage: Store the compound in a tightly sealed container in a refrigerator at +5°C ± 3°C.[5]
-
Environment: The storage area should be dry and well-ventilated.[2]
-
Incompatibilities: Avoid storing near strong oxidizing agents.
Preparation of Solutions
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
To prepare a stock solution, accurately weigh the desired amount of the compound.
-
Slowly add the desired solvent to the solid to avoid splashing.
-
If necessary, use sonication or gentle warming to fully dissolve the compound.
-
Store stock solutions in tightly sealed vials at an appropriate temperature (typically refrigerated or frozen, depending on solvent and stability). Protect from light if the compound is light-sensitive.
Section 4: Experimental Workflows
The following diagrams illustrate the logical workflow for handling this compound and a conceptual signaling pathway where a parent compound like Cyproheptadine might be involved.
Caption: A logical workflow for the safe handling and storage of this compound hydrochloride.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Cyproheptadine EP impurity C | 3967-32-6 [chemicea.com]
- 5. Detailed view [crs.edqm.eu]
- 6. 5-(1-methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride | C21H24ClNO | CID 6451637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(1-Methyl-4-Piperidyl)5H-Dibenzo Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical scaffold 5-(1-methyl-4-piperidyl)5H-dibenzo[a,d]cycloheptene is a cornerstone in the development of pharmacologically active compounds, most notably represented by the drug Cyproheptadine. This document provides detailed application notes and protocols relevant to the medicinal chemistry research of this structural class. The primary focus is on Cyproheptadine , the dehydrated and biologically active analogue of 5-(1-methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol. While the latter serves as a key synthetic intermediate, its direct biological activity is not extensively documented. Therefore, these notes will detail the synthesis of the precursor and its conversion to Cyproheptadine, followed by a comprehensive overview of Cyproheptadine's pharmacological properties and relevant experimental protocols.
Synthesis of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol and its Conversion to Cyproheptadine
The synthesis of Cyproheptadine typically involves a Grignard reaction to produce the key intermediate 5-(1-methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol, which is then dehydrated.
Experimental Protocol: Synthesis
Step 1: Grignard Reagent Formation
-
To a reaction vessel containing magnesium turnings in anhydrous tetrahydrofuran (THF), slowly add a solution of 4-chloro-1-methylpiperidine in anhydrous THF.
-
The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 1-methyl-4-piperidylmagnesium chloride.
Step 2: Synthesis of 5-(1-Methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol
-
Cool the prepared Grignard reagent in an ice bath.
-
Slowly add a solution of 5H-dibenzo[a,d]cyclohepten-5-one in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction to proceed at room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5-(1-methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol by recrystallization or column chromatography.
Step 3: Dehydration to Cyproheptadine
-
Dissolve the purified 5-(1-methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol in a suitable solvent such as acetic acid or ethanol.
-
Add a strong acid catalyst, for instance, hydrochloric acid.
-
Heat the reaction mixture to induce dehydration.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude Cyproheptadine.
-
Purify the crude product by recrystallization to yield pure Cyproheptadine.
Pharmacological Profile of Cyproheptadine
Cyproheptadine is a first-generation antihistamine with potent anti-serotonergic and anticholinergic properties.[1][2][3][4] Its therapeutic applications include the treatment of allergic reactions, appetite stimulation, and off-label use for serotonin syndrome.[1][4][5]
Mechanism of Action
Cyproheptadine acts as a competitive antagonist at histamine H1 receptors and serotonin 5-HT2A and 5-HT2C receptors.[3] It also exhibits moderate anticholinergic activity by blocking muscarinic receptors.
Quantitative Biological Data for Cyproheptadine
| Target Receptor | Assay Type | Species | Value | Reference |
| Histamine H1 | Functional Assay (pA2) | Guinea Pig | 9.7 | FDC |
| Muscarinic Acetylcholine | Functional Assay (pA2) | Guinea Pig | 8.2 | FDC |
| Serotonin 5-HT2A | Binding Affinity (Ki) | Human | 1.3 nM | IUPHAR/BPS Guide to PHARMACOLOGY |
| Serotonin 5-HT2C | Binding Affinity (Ki) | Human | 3.2 nM | IUPHAR/BPS Guide to PHARMACOLOGY |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro Histamine H1 Receptor Antagonism Assay (Guinea Pig Ileum)
Objective: To determine the H1 receptor antagonist activity of a test compound.
Materials:
-
Isolated guinea pig ileum segments
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Histamine (agonist)
-
Test compound (e.g., Cyproheptadine)
-
Organ bath setup with isometric transducer and data acquisition system
Procedure:
-
Sacrifice a guinea pig and dissect the terminal ileum.
-
Cut the ileum into segments of 2-3 cm.
-
Mount a segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g.
-
Record a cumulative concentration-response curve for histamine.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with the test compound at a specific concentration for 30 minutes.
-
Record a second cumulative concentration-response curve for histamine in the presence of the test compound.
-
Repeat steps 6-8 with increasing concentrations of the test compound.
-
Analyze the data to determine the pA2 value of the test compound.
Protocol 2: In Vitro Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing human 5-HT2A receptors
-
Radioligand (e.g., [3H]ketanserin)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
In a reaction tube, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin) to a set of tubes.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Cyproheptadine's Antagonistic Action on H1 and 5-HT2A Receptors
The following diagram illustrates the antagonistic mechanism of Cyproheptadine at the histamine H1 and serotonin 5-HT2A receptors, preventing the activation of downstream signaling cascades.
Caption: Cyproheptadine's dual antagonism of H1 and 5-HT2A receptors.
Experimental Workflow for In Vitro Receptor Binding Assay
The following diagram outlines the key steps in performing an in vitro radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The this compound[a,d]cycloheptene framework is of significant interest in medicinal chemistry, primarily due to its elaboration into the potent antihistaminic and antiserotonergic drug, Cyproheptadine. While its precursor, 5-(1-methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol, is a critical synthetic intermediate, the pharmacological activity of this class of compounds is predominantly associated with the dehydrated form. The provided protocols and data for Cyproheptadine offer a solid foundation for researchers engaged in the study and development of novel therapeutics based on this versatile scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol, a key intermediate in the production of various pharmaceutical compounds, including Cyproheptadine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my Grignard reaction not initiating or proceeding very slowly?
Low initiation or a sluggish Grignard reaction is a frequent challenge. Several factors can contribute to this issue.
-
Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.
-
Magnesium Surface Passivation: The magnesium turnings may have an oxide layer on the surface that prevents reaction.
-
Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface. Chemical activation by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also be effective. The disappearance of the iodine color or bubbling indicates activation.
-
-
Reagent Quality: The purity of the 1-methyl-4-chloropiperidine and the solvent (typically tetrahydrofuran, THF) is crucial. Use freshly distilled or high-purity anhydrous solvents.
-
Reaction Temperature: While the reaction is exothermic, gentle heating (to about 60-65°C) may be necessary for initiation.[1] Once initiated, the reaction should be maintained at a gentle reflux.
Question 2: My reaction mixture turned dark and cloudy, and the yield of the desired product is low. What happened?
A dark and cloudy reaction mixture often indicates side reactions or decomposition.
-
Wurtz Coupling: A common side reaction is the coupling of the alkyl halide with itself. This can be minimized by slow, dropwise addition of the 1-methyl-4-chloropiperidine solution to the magnesium suspension, maintaining a gentle reflux to ensure the Grignard reagent reacts with the dibenzosuberenone as it is formed.
-
Overheating: Excessive heating can lead to decomposition of the Grignard reagent or the product. Maintain a controlled reflux and avoid localized overheating.
-
Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can contribute to side product formation. Monitor the reaction progress by TLC and quench it once the starting material is consumed.
Question 3: I'm observing a significant amount of unreacted dibenzosuberenone. How can I improve the conversion?
Incomplete conversion can be due to several factors related to the Grignard reagent.
-
Insufficient Grignard Reagent: Ensure you are using a molar excess of magnesium and 1-methyl-4-chloropiperidine relative to the dibenzosuberenone. A common ratio is to use a slight excess of the Grignard reagent.
-
Poor Grignard Reagent Formation: If the Grignard reagent formation was inefficient (see Question 1), there will not be enough to react with the ketone. Consider titrating a small aliquot of your Grignard solution to determine its actual concentration before adding the dibenzosuberenone.
-
Addition Rate: Adding the dibenzosuberenone solution too quickly can lead to localized depletion of the Grignard reagent and favor side reactions. A slow, controlled addition is recommended.
Question 4: The purification of the final product is difficult, and I'm losing a lot of material during this step. What are the best practices for purification?
Purification of the tertiary alcohol product can be challenging due to its polarity and potential for dehydration.
-
Work-up Procedure: After quenching the reaction (e.g., with saturated aqueous ammonium chloride), ensure proper extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water.
-
Chromatography: Flash column chromatography on silica gel is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective purification method. A patent for the subsequent dehydration and hydrochloride salt formation mentions dissolving the crude product in a 20% ethanol aqueous solution for recrystallization to achieve high purity.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol?
Yields can vary depending on the scale and specific conditions. However, well-optimized lab-scale syntheses can achieve yields in the range of 70-85%. A patent for the subsequent dehydration and formation of cyproheptadine hydrochloride reports an initial purity of 93.3% with a yield of 74.2% for the crude hydrochloride salt, which is then purified to 99.9% with a final yield of 68%.[2]
Q2: What is the role of iodine in the Grignard reaction?
Iodine acts as an activator for the magnesium metal. It etches the surface of the magnesium, removing the passivating oxide layer and exposing fresh, reactive metal. This facilitates the initiation of the Grignard reagent formation.
Q3: Can I use 1-methyl-4-bromopiperidine instead of the chloro- derivative?
Yes, alkyl bromides are generally more reactive than alkyl chlorides for Grignard reagent formation and can be a suitable alternative if you are facing initiation problems with the chloride.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (dibenzosuberenone) from the product. The reaction is complete when the dibenzosuberenone spot is no longer visible on the TLC plate.
Data Summary
| Parameter | Value | Reference |
| Crude Purity | 93.3% | [2] |
| Crude Yield | 74.2% | [2] |
| Final Purity (after recrystallization) | 99.9% | [2] |
| Final Yield (after recrystallization) | 68% | [2] |
Experimental Protocols
Protocol 1: Synthesis of the Grignard Reagent (1-Methyl-4-piperidylmagnesium chloride)
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of nitrogen.
-
To the flask, add freshly polished magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-methyl-4-chloropiperidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 1-methyl-4-chloropiperidine solution to the magnesium turnings.
-
Gently heat the mixture to initiate the reaction (a color change from brown to colorless and gentle bubbling should be observed).
-
Once the reaction has started, add the remaining 1-methyl-4-chloropiperidine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[1]
Protocol 2: Synthesis of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol
-
Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.
-
Dissolve dibenzosuberenone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the dibenzosuberenone solution dropwise to the stirred Grignard reagent solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
References
Technical Support Center: Enhancing the Solubility of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo in biological assays. Given its lipophilic nature, achieving and maintaining a sufficient concentration in aqueous assay buffers is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lipophilic compound with poor aqueous solubility. Its predicted LogP is 3.78, indicating a high affinity for non-polar environments. It is slightly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol. Direct dissolution in aqueous buffers will likely result in precipitation and inaccurate test concentrations.
Q2: I am observing precipitation of my compound during my cell-based assay. What is the likely cause and how can I prevent it?
A2: Precipitation during your assay is a common issue with poorly soluble compounds like this compound. This typically occurs when the compound, often prepared as a concentrated stock in an organic solvent like DMSO, is diluted into the aqueous assay medium, exceeding its thermodynamic solubility. To prevent this, consider the following:
-
Lowering the final DMSO concentration: While DMSO is a common solvent, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% (v/v).
-
Using a co-solvent system: A combination of solvents can improve solubility. For instance, a 1:1 solution of ethanol and PBS (pH 7.2) has been used for the structurally similar compound, cyproheptadine hydrochloride, to achieve a solubility of approximately 0.5 mg/mL.[1]
-
Employing solubilizing excipients: Incorporating agents like cyclodextrins or surfactants in your assay buffer can help maintain the compound in solution.
Q3: What are the recommended initial steps for preparing a stock solution of this compound?
A3: For initial stock solution preparation, it is recommended to use a high-purity organic solvent in which the compound is freely soluble. Based on data for the analogous compound cyproheptadine hydrochloride, Dimethyl Sulfoxide (DMSO) and Ethanol are suitable choices, with a solubility of approximately 65 mg/mL.[2] Always start with a small amount of the compound and vortex thoroughly to ensure complete dissolution before preparing more dilute working solutions.
Q4: Can I sonicate my compound to improve its solubility?
A4: Yes, sonication can be a useful technique to aid in the dissolution of your compound, especially when preparing stock solutions. It provides the energy needed to break down compound aggregates. However, be cautious with prolonged sonication as it can generate heat, potentially degrading thermolabile compounds. If precipitation occurs upon dilution into your aqueous buffer, sonication of the final solution may help to transiently re-dissolve the compound, but it may not prevent re-precipitation over time.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common solubility issues encountered with this compound.
Problem 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding aqueous solubility | Decrease the final concentration of the compound in the assay. | The compound remains in solution at a lower, more soluble concentration. |
| Inadequate solvent | Prepare the initial stock solution in a more suitable organic solvent like DMSO or Ethanol at a high concentration. | The compound is fully dissolved in the stock solution, allowing for more accurate serial dilutions. |
| "Solvent shock" | Instead of a single large dilution, perform serial dilutions of the stock solution into the aqueous buffer. | Gradual dilution reduces the abrupt change in solvent polarity, minimizing precipitation. |
Problem 2: Assay results are inconsistent and not reproducible.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound precipitation over time | Incorporate a solubilizing agent such as β-cyclodextrin or a non-ionic surfactant (e.g., Tween-80) into the assay buffer. | The solubilizing agent forms a complex with the compound, keeping it in solution throughout the assay. |
| Adsorption to plasticware | Use low-binding microplates and pipette tips. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also help. | Minimized loss of the compound due to adsorption, leading to more accurate effective concentrations. |
| Incomplete initial dissolution | Visually inspect the stock solution for any undissolved particles. If necessary, briefly sonicate the stock solution before use. | A clear, homogenous stock solution ensures accurate and consistent dosing. |
Quantitative Data: Solubility of Structurally Similar Compounds
| Solvent/System | Solubility (approx.) | Reference |
| DMSO | 65 mg/mL | [2] |
| Ethanol | 65 mg/mL | [2] |
| Dimethyl Formamide | 30 mg/mL | [1] |
| 1:1 Ethanol:PBS (pH 7.2) | 0.5 mg/mL | [1] |
| Water | Insoluble/Slightly Soluble | [2][3] |
| Methanol | Soluble | [3] |
Note: These values are for Cyproheptadine Hydrochloride and should be used as a starting point for optimizing the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent System
This protocol is a starting point for achieving a soluble working concentration in a physiologically relevant buffer.
-
Prepare a high-concentration primary stock: Dissolve 10 mg of this compound in 154 µL of pure Ethanol to make a 65 mg/mL stock solution. Vortex thoroughly until the compound is completely dissolved.
-
Prepare a working stock in a co-solvent: Take 10 µL of the primary ethanol stock and add it to 1.29 mL of Phosphate Buffered Saline (PBS), pH 7.2, to achieve a final concentration of 0.5 mg/mL in a solution containing approximately 0.77% ethanol.
-
Final Dilution: This 0.5 mg/mL working stock can then be further diluted into your assay medium to achieve the desired final concentration. Ensure the final ethanol concentration is compatible with your assay system.
Protocol 2: Solubility Enhancement using β-Cyclodextrin Inclusion Complexation (Kneading Method)
This method aims to create a more water-soluble complex of the compound.
-
Molar Ratio Calculation: Determine the molar ratio of this compound to β-cyclodextrin. A 1:1 molar ratio is a good starting point.
-
Kneading:
-
Weigh the appropriate amount of β-cyclodextrin into a mortar.
-
Add a small amount of a water:ethanol (1:1) mixture to the β-cyclodextrin to form a paste.
-
Gradually add the powdered this compound to the paste while continuously grinding with the pestle.
-
Knead for 30-60 minutes, adding small amounts of the water:ethanol mixture as needed to maintain a consistent paste.
-
-
Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve.
-
Solubility Testing: The resulting powder can then be dissolved in your aqueous assay buffer. Compare its solubility to that of the uncomplexed compound.
Protocol 3: Preparation of a Lipid-Based Nanoemulsion
This advanced technique can significantly improve the solubility and bioavailability of highly lipophilic compounds.
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a concentration of 1-5 mg/mL. A small amount of a lipophilic surfactant (e.g., Span 80) can be added.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Tween 80) at a concentration of 1-5% (w/v).
-
Emulsification (High-Energy Method):
-
Heat both the oil and aqueous phases to approximately 60-70°C.
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000-20,000 rpm) using a high-shear homogenizer.
-
Continue homogenization for 5-10 minutes.
-
-
Nanoemulsification (High-Pressure Homogenization):
-
Pass the coarse emulsion through a high-pressure homogenizer for several cycles (typically 3-5) at a pressure of 10,000-20,000 PSI.
-
-
Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential to ensure stability.
Visualizations
Caption: A decision workflow for selecting a suitable solubilization strategy.
Caption: A troubleshooting flowchart for addressing compound precipitation.
References
Technical Support Center: 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene in solution. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene in solution?
A1: The stability of 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene in solution is primarily affected by exposure to light (photodegradation), high temperatures (thermal degradation), oxidizing agents (oxidative degradation), and non-optimal pH conditions (acidic or alkaline hydrolysis).
Q2: What are the likely degradation products I should be aware of?
A2: Based on studies of structurally similar compounds like cyproheptadine, the primary degradation products are likely to result from oxidation of the dibenzocycloheptene ring system and potential N-demethylation of the piperidine ring. A key oxidative degradation product identified for cyproheptadine is 10,11-dihydroxy-dibenzosuberone.[1][2][3] N-demethylation is another potential degradation pathway.
Q3: What is the recommended solvent for dissolving and storing the compound?
A3: For stock solutions, methanol is a suitable solvent. For aqueous solutions used in experiments, it is crucial to use a buffered solution to maintain a stable pH. Cyproheptadine, a similar compound, has shown good stability in oral liquid formulations at a pH of 3.7.[4] However, the optimal pH for your specific application should be determined through stability studies.
Q4: How should I store my solutions to minimize degradation?
A4: To minimize degradation, solutions of 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene should be stored in amber-colored glass vials to protect from light, at refrigerated temperatures (2-8 °C), and under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is a concern. Studies on cyproheptadine have shown it to be stable for at least 180 days when stored in amber glass bottles at room temperature in a specific formulation.[4] However, elevated temperatures can significantly accelerate degradation.[5][6]
Q5: How can I monitor the degradation of my compound in solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor degradation. This involves using an HPLC method that can separate the intact compound from its degradation products. UV or fluorescence detection can be employed.[5][6][7][8]
Troubleshooting Guides
Problem: I am observing a rapid loss of my compound in solution, even when stored at 4°C.
-
Possible Cause 1: Photodegradation. Are you using clear glass or plastic containers? The dibenzocycloheptene moiety is susceptible to photolytic degradation.
-
Solution: Always store solutions in amber-colored glass vials or wrap clear vials in aluminum foil to protect them from light.
-
-
Possible Cause 2: Oxidative degradation. Is your solvent sparged with air? Dissolved oxygen can lead to oxidation.
-
Solution: Use de-gassed solvents for preparing your solutions. For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
-
Possible Cause 3: Incorrect pH. Is your solution unbuffered? The pH of the solution can significantly impact the stability of the compound.
-
Solution: Prepare your solutions in a buffer system appropriate for your experimental needs. Conduct a preliminary pH stability study to determine the optimal pH range for your compound.
-
Problem: I see extra peaks appearing in my HPLC chromatogram over time.
-
Possible Cause: Formation of degradation products. The appearance of new peaks that grow over time while the main compound peak decreases is a clear indication of degradation.
-
Solution:
-
Characterize the degradants: If possible, use techniques like LC-MS to identify the mass of the degradation products. This can help in elucidating the degradation pathway.
-
Optimize storage conditions: Based on the likely degradation pathway (e.g., oxidation), implement the storage recommendations outlined in the FAQs.
-
Perform forced degradation studies: To proactively identify potential degradation products, consider performing forced degradation studies under controlled stress conditions (see Experimental Protocols section).
-
-
Data on Stability of Structurally Similar Compounds
The following tables summarize stability data for cyproheptadine, a structurally related compound, which can provide insights into the expected stability of 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene.
Table 1: Effect of Temperature on Cyproheptadine Stability in an Oral Solution
| Temperature | Duration | Stability | Observation |
| 24 °C | 180 days | Stable | No significant degradation observed. |
| 40 °C | 180 days | Unstable | Degradation rate increased 20-fold compared to 24 °C.[5][6] |
Table 2: Stability of Cyproheptadine in a Buffered Oral Solution
| pH | Temperature | Storage Container | Duration | Stability |
| 3.7 | Room Temperature | Amber-colored glass bottle | 180 days | Stable[4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene powder, HPLC-grade methanol, amber-colored glass volumetric flask, analytical balance.
-
Procedure:
-
Accurately weigh the desired amount of the compound.
-
Quantitatively transfer the powder to the volumetric flask.
-
Add a small amount of methanol to dissolve the compound.
-
Once dissolved, bring the solution to the final volume with methanol.
-
Mix thoroughly.
-
Store the stock solution at 2-8 °C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method (Adapted from Cyproheptadine Methods)
This protocol provides a starting point for developing a stability-indicating method. Optimization will be required for the specific compound.
-
Instrumentation: HPLC system with UV or fluorescence detector.
-
Chromatographic Conditions:
-
Column: C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.05 M KH2PO4), with the pH adjusted to around 4.5.[3] A common ratio is 65:35 (v/v) methanol:buffer.
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection: UV detection at approximately 285 nm or fluorescence detection with excitation at ~280 nm and emission at ~410 nm.[5][6][7][8]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare samples of the compound in the desired solution at different time points.
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks that appear over time.
-
Calculate the percentage of the remaining parent compound and the formation of degradation products.
-
Protocol 3: Forced Degradation Study
To understand the degradation pathways and identify potential degradation products, a forced degradation study can be performed.
-
Acidic Degradation: Incubate the compound solution in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Alkaline Degradation: Incubate the compound solution in 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the compound solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 366 nm).[6]
-
Analysis: Analyze the stressed samples by the stability-indicating HPLC method to observe the extent of degradation and the profile of degradation products.
Visualizations
Caption: Potential degradation pathways for 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene.
Caption: Troubleshooting workflow for unexpected degradation of the compound in solution.
References
- 1. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iiste.org [iiste.org]
- 4. Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientiaplena.org.br [scientiaplena.org.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Overcoming challenges in the purification of piperidine-containing compounds
Welcome to the technical support center for the purification of piperidine-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My piperidine-containing compound is showing significant tailing on a standard silica gel column. What is causing this and how can I fix it?
A: Tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom in the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.[1][2][3]
-
Triethylamine (TEA): A common choice. Start with 0.1-1% (v/v) TEA in your mobile phase.[2]
-
Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be effective for strongly basic compounds.
-
Pyridine: Can also be used but is less common due to its odor and toxicity.
-
-
Stationary Phase Modification:
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18 column can be an excellent alternative. The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[6][7]
Q2: I am observing low recovery of my piperidine compound after flash chromatography. What are the potential reasons?
A: Low recovery can be attributed to several factors, often related to the strong interaction with the stationary phase or compound instability.
Possible Causes and Solutions:
-
Irreversible Binding to Silica: The strong interaction between the basic piperidine and acidic silica can lead to irreversible adsorption.
-
Compound Degradation on Silica: The acidic nature of silica gel can cause degradation of acid-sensitive compounds.
-
Solution: Deactivating the silica with a base like triethylamine prior to loading your compound can help.[2] Alternatively, switch to a less acidic stationary phase like neutral alumina.
-
-
Co-elution with Salts: If your compound is a salt (e.g., a hydrochloride or TFA salt), it may have different solubility and chromatographic behavior.
-
Solution: Consider converting the salt to the free base before purification using a mild basic wash or by using a basic resin.[8]
-
Q3: My purified piperidine compound contains residual trifluoroacetic acid (TFA) from reverse-phase HPLC. How can I remove it?
A: Residual TFA can be problematic for downstream applications as it can alter the biological activity and physicochemical properties of your compound.[9]
Methods for TFA Removal:
-
Lyophilization from HCl Solution: This is a common and effective method.[9][10][11]
-
Dissolve the peptide in water or a suitable buffer.
-
Add a solution of HCl to a final concentration of 2-10 mM.
-
Freeze and lyophilize the sample.
-
Repeat the process 2-3 times for complete removal.
-
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge.[10]
-
Anion Exchange: Use a strong anion exchange (SAX) resin in the acetate or bicarbonate form to displace the TFA counter-ion.
-
Cation Exchange: Use a strong cation exchange (SCX) resin to bind your protonated piperidine compound, wash away the TFA, and then elute your compound with a stronger base or higher salt concentration.[12]
-
-
Basic Wash (Liquid-Liquid Extraction): If your compound is soluble in an organic solvent, you can perform a basic wash.
-
Dissolve your compound in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a mild aqueous base such as sodium bicarbonate solution.
-
Separate the organic layer and dry it over sodium sulfate.
-
Evaporate the solvent. Caution: This may not be suitable for highly water-soluble compounds.
-
Q4: I am struggling to separate my piperidine-containing compound from a very similar impurity. What advanced purification techniques can I try?
A: When standard chromatography fails, more specialized techniques may be necessary.
Advanced Purification Strategies:
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase and is an excellent technique for purifying chiral and achiral basic compounds. It often provides better resolution and is faster than traditional HPLC.[13][14][15]
-
Ion-Exchange Chromatography (IEX): As mentioned for TFA removal, IEX can be a powerful tool for separating compounds with different charge states or pKa values.[16][17][18][19]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can offer high resolution.
-
Crystallization: If your compound is a solid, crystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to induce crystallization.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape in Normal-Phase Chromatography
This guide provides a systematic approach to addressing issues like peak tailing, fronting, and broad peaks when purifying piperidine-containing compounds on silica gel.
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: Decision Tree for Selecting a Purification Method
This decision tree helps in selecting an appropriate purification strategy based on the properties of the piperidine-containing compound and the nature of the impurities.
Caption: Decision tree for purification method selection.
Data Presentation
Table 1: Comparison of Mobile Phase Modifiers for Normal-Phase Chromatography of a Model Piperidine Compound
| Mobile Phase Modifier (1% in 9:1 Hexane:EtOAc) | Retention Factor (Rf) | Tailing Factor | Relative Recovery (%) |
| None | 0.15 | 3.2 | 65 |
| Triethylamine (TEA) | 0.35 | 1.2 | 95 |
| Diisopropylethylamine (DIPEA) | 0.38 | 1.3 | 93 |
| 7N NH3 in Methanol | 0.45 | 1.1 | 98 |
Data is illustrative and will vary depending on the specific compound.
Table 2: Overview of Alternative Purification Techniques
| Technique | Principle | Best Suited For | Key Advantages |
| Amine-Deactivated Silica | Normal-phase chromatography on a less acidic surface. | Basic compounds prone to tailing on standard silica. | Improved peak shape, higher recovery, better reproducibility. |
| Reverse-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | Non-polar to moderately polar piperidine compounds. | Excellent for removing polar impurities, high resolution. |
| Ion-Exchange Chromatography | Separation based on net charge. | Ionizable compounds, separating compounds with different pKa values. | High capacity, can separate compounds with very similar structures. |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a supercritical fluid mobile phase. | Chiral separations, purification of moderately polar to non-polar basic compounds. | Fast, high efficiency, uses less organic solvent.[13][14] |
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography with a Basic Modifier
-
Select an appropriate solvent system: Use TLC to find a solvent system that gives your desired compound an Rf of approximately 0.2-0.3. A common starting point is a mixture of hexane and ethyl acetate.
-
Add a basic modifier: To the chosen solvent system, add 0.5-1% (v/v) of triethylamine.
-
Prepare the column: Dry pack or wet slurry pack a silica gel column with the mobile phase containing the basic modifier.
-
Equilibrate the column: Flush the column with at least 3-5 column volumes of the mobile phase to ensure the silica is fully deactivated.
-
Load the sample: Dissolve your crude compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If your compound is not very soluble, you can adsorb it onto a small amount of silica gel and dry-load it onto the column.
-
Elute the column: Run the column with the mobile phase, collecting fractions.
-
Analyze the fractions: Use TLC or LC-MS to identify the fractions containing your purified compound.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Removal of TFA via Lyophilization from HCl
-
Dissolve the TFA salt: Dissolve your purified piperidine compound containing residual TFA in deionized water (e.g., 1 mg/mL).
-
Add HCl: Add a sufficient volume of a 100 mM HCl stock solution to achieve a final HCl concentration of 10 mM.
-
Mix and stand: Gently mix the solution and let it stand at room temperature for 5-10 minutes.
-
Freeze: Rapidly freeze the solution using a dry ice/acetone bath or liquid nitrogen.
-
Lyophilize: Place the frozen sample on a lyophilizer until all the water is removed.
-
Repeat (optional but recommended): For complete removal of TFA, re-dissolve the resulting hydrochloride salt in water, freeze, and lyophilize again. Repeat this cycle 2-3 times.[9][10][11]
-
Final Product: The final product will be the hydrochloride salt of your piperidine compound.
References
- 1. biotage.com [biotage.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. columbia.edu [columbia.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. peptide.com [peptide.com]
- 12. silicycle.com [silicycle.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 16. CN103808845B - The ion chromatographic method of principal ingredient first piperazine and impurity N-methyl piperidine thereof in a kind of Simultaneously test agricultural chemicals - Google Patents [patents.google.com]
- 17. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Accurate Quantification of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo[a,d]cyclohepten-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo[a,d]cyclohepten-5-ol. This resource addresses common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound[a,d]cyclohepten-5-ol?
A1: The most prevalent and reliable methods for the quantification of this compound and structurally similar molecules like Cyproheptadine are High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Spectrophotometric methods have also been described and can be useful for simpler formulations.[5][6]
Q2: What are the main challenges associated with the analysis of this tertiary amine compound?
A2: Tertiary amines like this compound[a,d]cyclohepten-5-ol can present several analytical challenges. These include poor peak shape (tailing) in reversed-phase chromatography, ion suppression or enhancement in mass spectrometry, and potential for adsorption to surfaces. Careful method development, particularly concerning mobile phase pH and column chemistry, is crucial to mitigate these issues.
Q3: How can I improve the peak shape for this analyte in reversed-phase HPLC?
A3: To improve peak shape and reduce tailing, consider the following:
-
Mobile Phase pH: Maintain the mobile phase pH at least 2 pH units below the pKa of the analyte to ensure it is consistently protonated. Alternatively, a high pH mobile phase can be used with a pH-stable column to keep the analyte in its neutral form.
-
Column Selection: Utilize a column with end-capping to minimize interactions between the basic analyte and residual acidic silanols on the silica support. Phenyl-hexyl or embedded polar group columns can also offer alternative selectivity.
-
Mobile Phase Additives: Incorporate additives like triethylamine (TEA) or ammonium formate into the mobile phase to compete with the analyte for active sites on the stationary phase.[1]
Q4: What sample preparation techniques are recommended for quantifying this compound in biological matrices?
A4: For biological samples such as plasma or urine, effective sample preparation is critical to remove interferences. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.[2][3]
-
Solid-Phase Extraction (SPE): SPE offers cleaner extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away.[3] This is often the preferred method for achieving low limits of quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Interaction of the basic analyte with acidic silanol groups on the stationary phase. | - Adjust mobile phase pH (low or high).- Use an end-capped column.- Add a mobile phase modifier like triethylamine.[1] |
| Low Signal Intensity / Sensitivity | - Ion suppression in the mass spectrometer.- Inefficient extraction from the sample matrix.- Suboptimal ionization parameters. | - Optimize sample preparation to remove interfering matrix components.- Use a different ionization source or polarity.- Perform a full optimization of MS parameters (e.g., capillary voltage, gas flows). |
| Poor Reproducibility | - Inconsistent sample preparation.- Instability of the analyte in the prepared sample.- Fluctuations in LC system pressure or temperature. | - Automate sample preparation where possible.- Evaluate analyte stability and use appropriate storage conditions (e.g., low temperature, protection from light).- Ensure the LC system is properly maintained and equilibrated. |
| Carryover (Peak in Blank Injection) | Adsorption of the analyte to components of the LC system (e.g., injector, column). | - Use a stronger needle wash solution in the autosampler.- Inject a blank with a high percentage of organic solvent after high concentration samples.- Consider using a column with a different stationary phase chemistry. |
| Matrix Effects in LC-MS/MS | Co-eluting endogenous components from the sample matrix that affect the ionization of the analyte. | - Improve chromatographic separation to resolve the analyte from interfering peaks.- Optimize the solid-phase extraction protocol for better cleanup.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound[a,d]cyclohepten-5-ol in pharmaceutical formulations.
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M 1-octanesulfonic acid, 0.5% triethylamine, and 1% acetic acid) in an 85:15 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation (Tablets):
-
Crush a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.
-
Dissolve the powder in a mixture of water and acetonitrile (50:50 v/v).[1]
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the sensitive and selective quantification of the analyte in biological matrices like human plasma.
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hypersil BDS C18 column (250 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Solvent A: 20 mM ammonium formate in water, pH adjusted to 5.5 with 0.2% formic acid.[3]
-
Solvent B: Acetonitrile and Methanol (80:20, v/v).
-
Gradient: A suitable gradient starting with a higher percentage of Solvent A and ramping up to a higher percentage of Solvent B to elute the analyte.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard should be determined by direct infusion.
-
Sample Preparation (Human Plasma) - Liquid-Liquid Extraction:
-
To 500 µL of plasma, add an internal standard.
-
Add 200 µL of 20 mM ammonium formate buffer.[3]
-
Add 3 mL of n-hexane and vortex for 5 minutes.[3]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
Data Presentation
Table 1: HPLC Method Parameters for Pharmaceutical Analysis
| Parameter | Condition | Reference |
| Column | Octadecylsilane (C18) | [1] |
| Mobile Phase | Acetonitrile:Aqueous Buffer (85:15) | [1] |
| Buffer Composition | 0.01 M 1-octanesulfonic acid, 0.5% TEA, 1% acetic acid | [1] |
| Detection | UV at 280 nm | [1] |
| Sample Solvent | Water:Acetonitrile (50:50) | [1] |
Table 2: LC-MS/MS Method Parameters for Bioanalysis in Plasma
| Parameter | Condition | Reference |
| Column | Hypersil BDS C18 (250x4.6 mm, 5µm) | [3] |
| Mobile Phase | Acetonitrile:Methanol:20 mM Ammonium Formate (pH 5.5) | [3] |
| Extraction | Liquid-Liquid Extraction with n-hexane | [3] |
| Detection | ESI+ MRM | |
| Internal Standard | Oxcarbazepine | [3] |
Visualizations
References
- 1. High-performance liquid chromatographic determination of cyproheptadine hydrochloride in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Current status and future developments of LC-MS/MS in clinical chemistry for quantification of biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Determination of Cyproheptadine hydrochloride in Pure and Pharmaceutical forms : A Spectrophotometric study : Oriental Journal of Chemistry [orientjchem.org]
Addressing poor reproducibility in experiments with 5-(1-Methyl-4-Piperidyl)5H-Dibenzo
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 5-(1-Methyl-4-Piperidyl)5H-Dibenzo (Compound DBP). Our goal is to help you achieve consistent and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Compound DBP.
Issue 1: High variability in IC50 values in functional assays.
-
Question: We are observing significant well-to-well and day-to-day variability in the IC50 values of Compound DBP in our cAMP functional assay. What could be the cause?
-
Answer: High variability in IC50 values for Compound DBP can stem from several factors related to its physicochemical properties and the experimental setup. A common issue is poor solubility and aggregation at higher concentrations. It is also critical to control the stability of the compound in your assay medium.
Troubleshooting Steps:
-
Verify Solubility: Ensure that Compound DBP is fully dissolved at the highest concentration used. Visually inspect the stock solution and the highest concentration wells for any precipitation. We recommend preparing a fresh stock solution in 100% DMSO and diluting it serially in an appropriate aqueous buffer. Refer to the solubility data in Table 1.
-
Assess Compound Stability: Compound DBP may be unstable in certain aqueous media over time. Perform a time-course experiment to determine its stability in your specific assay buffer at 37°C.
-
Control Cell Conditions: Ensure your cells are healthy and in a consistent growth phase. Variations in cell passage number can alter receptor expression levels, affecting the apparent potency of the compound.
-
Review Assay Protocol: Pay close attention to incubation times and temperature. Ensure consistent timing for compound addition, agonist stimulation, and assay readout.
-
Issue 2: Low or no detectable activity of Compound DBP.
-
Question: We are not observing the expected antagonistic activity of Compound DBP in our cell-based assays. What should we check?
-
Answer: A lack of activity can be due to issues with the compound itself, the assay system, or the experimental protocol.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Verify the identity and purity of your batch of Compound DBP using methods like LC-MS and NMR. Impurities or degradation can lead to a loss of activity.
-
Check Receptor Expression: Confirm that your cell line expresses the target receptor at sufficient levels. Use a validated positive control antagonist to ensure the assay is performing as expected.
-
Optimize Agonist Concentration: In antagonist mode, the concentration of the agonist used is critical. We recommend using an EC80 concentration of the agonist to provide a robust window for detecting antagonism.
-
Consider Allosteric Effects: It is possible that Compound DBP acts as an allosteric modulator rather than a direct competitive antagonist. Consider performing experiments to investigate this possibility, such as Schild analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Compound DBP?
-
A1: We recommend using 100% DMSO to prepare stock solutions of Compound DBP at a concentration of 10 mM. For aqueous dilutions, ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced artifacts.
Q2: How should I store Compound DBP?
-
A2: Compound DBP should be stored as a solid at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month. We advise against repeated freeze-thaw cycles.
Q3: What is the known mechanism of action for Compound DBP?
-
A3: Compound DBP is a potent antagonist of the G-protein coupled receptor (GPCR) Target X. It acts as a competitive antagonist at the orthosteric binding site.
Quantitative Data Summary
Table 1: Solubility of Compound DBP in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | 10-20 |
| PBS (pH 7.4) | < 0.1 |
| Water | < 0.01 |
Table 2: Stability of Compound DBP in Assay Buffer
| Incubation Time at 37°C | % Remaining Compound (in PBS + 0.1% BSA) |
| 0 hours | 100% |
| 1 hour | 98% |
| 2 hours | 95% |
| 4 hours | 88% |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of Compound DBP for Target X.
Materials:
-
Cell membranes expressing Target X
-
[3H]-Ligand Y (a known radioligand for Target X)
-
Compound DBP
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation fluid and vials
-
96-well filter plates
Methodology:
-
Prepare serial dilutions of Compound DBP in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]-Ligand Y (at a concentration equal to its Kd), and 25 µL of the Compound DBP dilution.
-
For total binding wells, add 25 µL of binding buffer instead of Compound DBP.
-
For non-specific binding wells, add 25 µL of a high concentration of a known non-radioactive ligand for Target X.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Harvest the membranes by rapid filtration through the filter plates and wash three times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Signaling pathway of Target X and the action of Compound DBP.
Caption: Experimental workflow for the competitive binding assay.
Identifying and removing impurities from 5-(1-Methyl-4-Piperidyl)5H-Dibenzo samples
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and standardized protocols for identifying and removing impurities from 5-(1-Methyl-4-Piperidyl)5H-Dibenzo samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound samples?
Impurities can originate from various stages of the manufacturing process, including synthesis, formulation, and storage.[1] They are generally classified as organic impurities, inorganic impurities, and residual solvents.[1] For this specific compound, common organic impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis route.
-
By-products: Compounds formed from side reactions during synthesis.
-
Intermediates: Unconverted chemical intermediates from the synthesis process.[1]
-
Degradation Products: Impurities formed by the chemical degradation of the final compound, such as oxidation products.[1]
-
Related Compounds: Structurally similar molecules, such as Cyproheptadine, for which the target compound is a known related substance.[2][3]
Q2: What are the recommended analytical methods for identifying impurities in my sample?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating, detecting, and quantifying impurities in pharmaceutical samples due to its high sensitivity and reproducibility.[1][5]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary purity assessment and for developing solvent systems for column chromatography.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that couples the separation power of HPLC with the identification capabilities of mass spectrometry, providing molecular weight and structural information about unknown impurities.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of isolated impurities, confirming their identity.[4]
Q3: My HPLC analysis shows several unknown peaks. What is the logical next step?
A systematic approach is crucial. First, ensure the peaks are not artifacts by running a blank solvent injection. If the peaks persist, they are likely impurities. The next step is characterization. An LC-MS analysis is highly recommended to obtain the mass-to-charge ratio (m/z) of each impurity, which provides a strong clue to its molecular weight and potential identity.[4] For definitive structural elucidation, the impurity may need to be isolated via preparative HPLC followed by NMR analysis.
Q4: What are the most effective laboratory-scale methods for purifying this compound?
For solid organic compounds like this, the two most common and effective purification techniques are recrystallization and flash column chromatography.
-
Recrystallization: An excellent technique for removing small amounts of impurities from a solid compound.[6][7] It relies on the differences in solubility between the desired compound and the impurities in a chosen solvent.[8]
-
Flash Column Chromatography: A versatile method used to separate compounds based on their polarity.[9] It is particularly useful for separating mixtures with multiple components or when impurities have solubilities similar to the main compound.
Q5: I am attempting recrystallization, but the yield is low or no crystals are forming. What can I do to troubleshoot this?
Low yield or crystallization failure can be due to several factors.[8] Consider the following troubleshooting steps:
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.
-
Slow Cooling: Avoid cooling the solution too rapidly, as this can trap impurities and lead to smaller, less pure crystals. Allow it to cool slowly to room temperature before placing it in an ice bath.[10]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to reach the saturation point and then allow it to cool again.
-
Use an Anti-Solvent: If a single solvent is ineffective, multi-solvent recrystallization can be employed.[6] Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which it is poorly soluble until the solution becomes turbid, then heat to clarify and cool slowly.[7]
Q6: How do I select an appropriate solvent system for flash column chromatography?
The ideal solvent system (mobile phase) is typically determined using Thin-Layer Chromatography (TLC). Spot the impure sample on a TLC plate and elute it with different solvent mixtures of varying polarities. The goal is to find a system where the desired compound has an Rf value of approximately 0.2-0.3, and there is a clear separation from all impurity spots.[9] For nitrogen-containing heterocyclic compounds that may "tail" on silica gel, adding a small amount (0.5-1%) of a base like triethylamine to the eluent can improve peak shape and separation.[9]
Experimental Protocols & Data
Protocol 1: Impurity Profiling by HPLC
This protocol outlines a standard method for analyzing the purity of this compound samples.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV at 230 nm |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile |
Protocol 2: Purification by Recrystallization
This procedure is for a standard single-solvent recrystallization.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Benzene and hexane have been cited as suitable solvents.[2]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.
Data Presentation: Purity Improvement
The following table shows representative data demonstrating the effectiveness of purification by recrystallization.
| Compound | Retention Time (min) | Area % (Before Purification) | Area % (After Purification) |
| Impurity A | 4.5 | 1.2% | < 0.05% |
| Impurity B | 7.8 | 0.8% | Not Detected |
| Target Compound | 10.2 | 97.9% | 99.9% |
| Impurity C | 11.5 | 0.1% | Not Detected |
Visualized Workflows
The following diagrams illustrate the logical and experimental workflows for impurity identification and removal.
Caption: A logical workflow for the identification and characterization of unknown impurities.
Caption: Step-by-step experimental workflow for purification via recrystallization.
Caption: Workflow for the purification of a compound using flash column chromatography.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. 3967-32-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LabXchange [labxchange.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Enhancing the stability of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo for long-term storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue: Degradation of the compound is observed during storage at room temperature.
-
Question: My stock solution of this compound shows signs of degradation after a few weeks at room temperature. What could be the cause and how can I prevent this?
-
Answer: this compound, like many complex organic molecules, can be susceptible to degradation at ambient temperatures. The piperidine and dibenzo[a,d]cycloheptene moieties can be prone to oxidation and hydrolysis. For instance, studies on benzodiazepines, which share some structural similarities, have shown significant degradation at room temperature.[1][2] To mitigate this, it is crucial to store the compound at lower temperatures.
Recommended Storage Conditions:
-
Short-term (1-2 weeks): Refrigerate at 2-8°C.
-
Long-term (months to years): Freeze at -20°C or -80°C.[1][2]
Additionally, ensure the compound is stored in a tightly sealed, airtight container to minimize exposure to atmospheric oxygen and moisture. The use of amber vials is also recommended to protect against photodegradation.
-
Issue: Inconsistent results in biological assays.
-
Question: I am observing high variability in my experimental results when using a stock solution of this compound that has been stored for some time. Could this be related to compound stability?
-
Answer: Yes, inconsistent results are a common consequence of compound degradation. The degradation products may have different biological activities or could interfere with the assay itself. The stability of piperidine-containing compounds can be influenced by the pH of the solution and the presence of oxidizing agents.[3] To ensure consistency, it is recommended to:
-
Prepare fresh stock solutions from solid material for each experiment or use aliquots from a stock solution that has been stored under optimal conditions (frozen, protected from light).
-
Perform regular quality control checks on your stock solution using analytical techniques like HPLC to assess its purity and concentration.
-
Consider the composition of your assay buffer. Buffers with a neutral to slightly acidic pH are generally preferred for compounds containing a piperidine moiety to maintain their stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term storage of the solid compound, the following conditions are recommended:
-
Temperature: -20°C is generally sufficient for long-term stability. For highly sensitive applications, -80°C can provide additional protection.[1][2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from moisture and light.
Q2: How can I assess the stability of my this compound sample?
A2: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be used.[4] This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The HPLC method should be able to separate the parent compound from its degradation products. By monitoring the decrease in the parent peak and the appearance of degradation peaks over time under various storage conditions, the stability can be quantified.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, potential degradation pathways include:
-
Oxidation: The tertiary amine in the piperidine ring and the benzylic positions of the dibenzo[a,d]cycloheptene ring are susceptible to oxidation.
-
Hydrolysis: While the core structure is relatively stable against hydrolysis, any ester or amide analogs would be susceptible.
-
Photodegradation: The extensive aromatic system can absorb UV light, leading to photochemical reactions.
Q4: Should I be concerned about freeze-thaw cycles for my stock solutions?
A4: Yes, repeated freeze-thaw cycles can lead to degradation of some compounds.[5] It is best practice to aliquot your stock solution into single-use volumes after preparation. This minimizes the number of times the main stock is subjected to temperature changes.
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in Solution
This protocol outlines a method to assess the long-term stability of the compound in a specific solvent and storage condition.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol) at a known concentration (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into multiple small, amber, airtight vials.
-
Storage Conditions: Store the aliquots under the desired long-term storage conditions (e.g., -20°C and -80°C). A control set can be stored at 4°C and room temperature for comparison.
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: At each time point, remove one aliquot from each storage condition. Allow it to thaw to room temperature. Analyze the sample using a validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the peak area of the parent compound and any degradation products. Calculate the percentage of the parent compound remaining relative to the initial time point (time 0).
Table 1: Example Data for Long-Term Stability Study
| Storage Condition | Time (Months) | This compound Remaining (%) |
| Room Temperature | 0 | 100.0 |
| 1 | 85.2 | |
| 3 | 65.7 | |
| 4°C | 0 | 100.0 |
| 1 | 98.5 | |
| 3 | 95.1 | |
| -20°C | 0 | 100.0 |
| 1 | 99.8 | |
| 3 | 99.5 | |
| -80°C | 0 | 100.0 |
| 1 | 100.0 | |
| 3 | 99.9 |
Visualizations
Caption: Workflow for Long-Term Stability Testing.
References
- 1. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biosynce.com [biosynce.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene Derivatives: A Comparative Guide to X-ray Crystallography
For the purpose of this guide, we will focus on the structural validation of a representative and well-documented analogue, 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol, due to the limited availability of public crystallographic data for the exact title compound. The principles and methodologies discussed are broadly applicable to the structural elucidation of related 5H-dibenzo[a,d]cycloheptene derivatives.
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For complex polycyclic molecules such as 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene derivatives, unequivocal structural validation is paramount. Among the analytical techniques available, single-crystal X-ray crystallography stands out as the gold standard for providing unambiguous proof of structure, including absolute stereochemistry.
This guide provides a comparative overview of X-ray crystallography against other common analytical techniques for the structural validation of this class of compounds, supported by experimental data and protocols.
Comparative Analysis of Structural Validation Techniques
While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in chemical synthesis and characterization, X-ray crystallography offers a level of detail that is often unattainable with other methods.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and crystal packing information. | Information about the chemical environment of atoms (connectivity, neighboring groups), and through-space correlations (NOE). | Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and elemental composition. |
| Sample Requirements | A single, well-ordered crystal of sufficient size and quality (typically 50-250 microns).[1] | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solid or solution form. |
| Ambiguity | Provides an unambiguous, absolute structure. | Can sometimes be ambiguous for complex stereochemistries or in cases of signal overlap. | Provides no direct information on the 3D arrangement of atoms. |
| Key Advantage | Unparalleled detail and certainty in 3D structure determination. | Excellent for determining connectivity and for studying dynamic processes in solution. | High sensitivity and accuracy in determining molecular weight. |
X-ray Crystallography Data for a 5H-Dibenzo[a,d]cycloheptene Analogue
As a case study, the crystallographic data for the cyclobenzaprine-tetraphenylboric complex, which shares the core 5H-dibenzo[a,d]cycloheptene skeleton, is presented below. This data illustrates the detailed structural information that can be obtained from an X-ray diffraction experiment.[2]
| Parameter | Value |
| Empirical Formula | C44H44BNO |
| Molecular Weight | 613.61 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a = 41.072 Å, b = 9.9974 Å, c = 16.8148 Å |
| Temperature | 293 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from sample preparation to data analysis.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for the structural determination of a small organic molecule like 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol.
1. Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, or mixtures with water or hexane).
-
Employ a slow evaporation or slow cooling technique to encourage the growth of single crystals. The goal is to obtain well-formed, optically clear crystals.
2. Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and dimensions typically in the range of 0.1-0.3 mm.
-
Mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.
3. Data Collection:
-
Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Perform a preliminary scan to assess the crystal quality and determine the unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
4. Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Merge equivalent reflections to produce a final set of unique reflection data.
5. Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and model all non-hydrogen atoms anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
6. Validation:
-
The final refined structure should be validated using software tools like CHECKCIF to ensure that the model is chemically reasonable and fits the data well.
-
Key validation metrics include the R-factor, goodness-of-fit (GooF), and the analysis of the residual electron density map.
Conclusion
For the unambiguous structural validation of complex molecules like 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene derivatives, single-crystal X-ray crystallography is the most powerful and definitive method. While NMR and mass spectrometry are essential for routine characterization, they cannot provide the same level of detail and certainty as a crystal structure. The data and protocols presented in this guide highlight the robust and reliable nature of X-ray crystallography for elucidating the precise three-dimensional architecture of novel chemical entities, a critical step in modern drug development.
References
Comparative Analysis of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo[b,f]azepine and its Analogs: A Guide for Drug Development Professionals
Disclaimer: Publicly available, direct comparative studies with quantitative data for 5-(1-Methyl-4-Piperidyl)5H-dibenzo[b,f]azepine are limited. This guide provides a representative comparative analysis based on structurally similar analogs within the dibenzo[b,f]azepine class, focusing on key pharmacological attributes relevant to drug discovery and development. The data presented is compiled from various sources and should be interpreted as illustrative of the structure-activity relationships (SAR) within this chemical family.
The 5H-dibenzo[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents, particularly those targeting the central nervous system.[1][2][3] Compounds in this class are known for their diverse pharmacological activities, including anticonvulsant, antidepressant, and antipsychotic properties.[1][2] The introduction of a piperidyl or piperazinyl moiety at the 5-position of the dibenzo[b,f]azepine ring system has been a common strategy to modulate receptor binding profiles, particularly for dopamine and serotonin receptors, which are key targets in the treatment of psychosis and mood disorders.[2][4][5]
This guide offers a comparative overview of representative 5-substituted dibenzo[b,f]azepine analogs, focusing on their receptor binding affinities and functional activities. The objective is to provide researchers, scientists, and drug development professionals with a framework for understanding the SAR of this important class of compounds.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of representative dibenzo[b,f]azepine analogs for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Compound | D₂ Receptor (Ki, nM) | 5-HT₂ₐ Receptor (Ki, nM) | α₁-Adrenergic Receptor (Ki, nM) | H₁ Receptor (Ki, nM) | M₁ Receptor (Ki, nM) |
| Analog A (Representative Piperazinyl-dibenzo[b,e][1][4]diazepine) | 21 | 1.7 | 7.3 | 1.9 | 2.1 |
| Analog B (Representative Piperazinyl-dibenz[b,f][1][4]oxazepine) | 110 | 2.5 | 12 | 1.6 | 11 |
| Analog C (Representative Piperazinyl-dibenz[b,f][1][4]thiazepine) | 180 | 4.1 | 15 | 1.8 | 25 |
Note: Data is compiled from various sources for illustrative SAR purposes and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard assays used to characterize the pharmacological profile of dibenzo[b,f]azepine derivatives.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity of test compounds for specific G-protein coupled receptors (GPCRs).
General Protocol:
-
Membrane Preparation:
-
HEK-293 cells stably expressing the human receptor of interest (e.g., dopamine D₂, serotonin 5-HT₂ₐ) are cultured and harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet containing the cell membranes is resuspended in assay buffer and stored at -80°C. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂ₐ receptors) is incubated with the cell membrane preparation.
-
Increasing concentrations of the test compound (or a known reference compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional cAMP Accumulation Assay
Objective: To determine the functional activity (agonist or antagonist) of test compounds at Gs- or Gi-coupled receptors.
General Protocol:
-
Cell Culture and Plating:
-
CHO-K1 or HEK-293 cells stably expressing the receptor of interest are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.
-
-
Assay Procedure (for a Gi-coupled receptor):
-
The cell culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To measure antagonist activity, cells are pre-incubated with varying concentrations of the test compound.
-
Forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production, followed by the addition of a known agonist for the receptor.
-
To measure agonist activity, cells are incubated with varying concentrations of the test compound in the presence of forskolin.
-
-
cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).
-
-
Data Analysis:
-
For antagonists, the concentration of the test compound that inhibits 50% of the agonist-induced response (IC₅₀) is determined.
-
For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is calculated.
-
Data is typically normalized to the response produced by a reference agonist or antagonist.
-
Mandatory Visualization
Signaling Pathway of Atypical Antipsychotics
The following diagram illustrates a plausible signaling pathway for atypical antipsychotics with a dibenzo[b,f]azepine scaffold, which typically involves the modulation of dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Caption: Plausible signaling of dibenzo[b,f]azepine analogs.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the typical workflow for a radioligand receptor binding assay.
Caption: Workflow for radioligand receptor binding assay.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. jopir.in [jopir.in]
- 3. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic Drugs/Medicinal Chemistry | PDF [slideshare.net]
Cross-Validation of Analytical Methods for 5-(1-Methyl-4-Piperidyl)5H-Dibenzo and Related Dibenzocycloheptene Derivatives
This guide provides a comparative overview of analytical methodologies for the quantification of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo and structurally related compounds, such as Cyproheptadine. The information is intended for researchers, scientists, and professionals in drug development, offering a basis for selecting the most suitable analytical technique for their specific research needs. The comparison encompasses High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of the different analytical methods discussed. These parameters are crucial for determining the suitability of a method for a particular application, considering factors such as required sensitivity, sample matrix, and available instrumentation.
| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Cyproheptadine HCl | 2.50-50.00 µg/mL[1] | Not Specified | Not Specified | Widely available, robust, good for purity and content uniformity. | Moderate sensitivity, may require derivatization for some compounds. |
| Cyproheptadine | 200-3200 ng/mL[2] | Not Specified | Not Specified | High specificity and sensitivity. | Requires more complex and expensive equipment. | |
| Spectrophotometry | Cyproheptadine HCl | 0.05-20 mmol/L[3] | 175.45 ng/sample[3] | 5.679 µ g/sample [3] | Simple, cost-effective, rapid. | Lower specificity, susceptible to interference from other absorbing compounds. |
| GC-MS | Cyproheptadine | Not Specified | Not Specified | Not Specified | High sensitivity and specificity, provides structural information. | May require derivatization for polar or non-volatile compounds, complex sample preparation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of Cyproheptadine and can be adapted for this compound with appropriate validation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of drug substances and formulations.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., phosphate buffer pH ~3)[4]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and buffer. The exact ratio should be optimized for best separation. A common starting point is a 1:1 (v/v) mixture.[1]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 265 nm[4]
-
Injection Volume: 20 µL[4]
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase).
-
Dilute the sample to a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying trace amounts of the analyte, particularly in complex matrices.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
Reagents:
-
Appropriate organic solvent for extraction (e.g., methanol)
-
Derivatizing agent (if necessary)
Chromatographic and Spectrometric Conditions:
-
Column: A suitable capillary column for the separation of the target analyte.
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperatures: Optimized for the volatility of the analyte.
-
Ionization Mode: Electron Ionization (EI) is common.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Concentrate the extract if necessary.
-
If the analyte is not volatile or has poor chromatographic properties, a derivatization step may be required to improve its volatility and thermal stability.
-
Inject the prepared sample into the GC-MS system. The identification of cyproheptadine can be confirmed by its retention time (e.g., 18.71 min) and the presence of characteristic mass fragments (e.g., base peak at m/z 207).[2]
Spectrophotometry
This technique is based on the formation of a colored complex and is a simple and cost-effective method for quantification.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Triphenylmethane dyes such as Bromothymol Blue (BTB), Bromocresol Green (BCG), or Bromocresol Purple (BCP) as 0.025% aqueous solutions.[5]
-
Chloroform for extraction.[5]
-
Buffer solutions to maintain the optimal pH (e.g., sodium acetate-hydrochloric acid buffer).[5]
Methodology:
-
Prepare a standard solution of the analyte.
-
In a separatory funnel, mix a known volume of the sample or standard solution with the dye solution and the appropriate buffer. The optimal pH ranges are 2.2-3.5 for BTB, 3.0-3.8 for BCG, and 2.0-3.0 for BCP.[5]
-
Extract the formed ion-pair complex into chloroform.
-
Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (λmax). The λmax for the complexes with BTB, BCG, and BCP are 419 nm, 419 nm, and 405 nm, respectively.[5]
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the analyte in the sample.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Determination of Cyproheptadine hydrochloride in Pure and Pharmaceutical forms : A Spectrophotometric study : Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo and Conventional Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative antidepressant properties of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo, a compound structurally related to the first-generation antihistamine cyproheptadine, and established antidepressant drug classes. The comparison focuses on available efficacy data, mechanisms of action, and relevant experimental protocols.
Introduction
This compound is chemically identified as a dibenzocycloheptene derivative. While direct antidepressant studies on this specific molecule are limited in publicly available literature, its close structural similarity to cyproheptadine allows for a scientifically grounded comparison based on the known pharmacological profile of cyproheptadine. Cyproheptadine is recognized for its potent antagonism of serotonin 5-HT2 and histamine H1 receptors.[1][2] This guide will therefore leverage data on cyproheptadine as a proxy to compare its potential antidepressant efficacy against two major classes of antidepressants: Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).
Comparative Efficacy
A direct quantitative comparison of the antidepressant efficacy of this compound with known antidepressants is challenging due to the limited clinical data for the former. However, a small-scale clinical trial on cyproheptadine provides some insight into its potential therapeutic effects in major depression.
Table 1: Summary of Clinical Efficacy Data
| Antidepressant Class/Compound | Representative Drugs | Efficacy Measure | Key Findings |
| This compound (as Cyproheptadine) | Cyproheptadine | Hamilton Depression Rating Scale (HDRS) | In a double-blind, placebo-controlled crossover trial with six patients, four showed lower HDRS scores during treatment with cyproheptadine (p < 0.01).[3] |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Sertraline, Escitalopram | Various clinical rating scales (e.g., HDRS, MADRS) | Generally effective for major depressive disorder, with response rates around 60-70%. Efficacy is considered modest over placebo. |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Imipramine, Nortriptyline | Various clinical rating scales (e.g., HDRS, MADRS) | Considered highly effective, particularly for severe depression, but with a less favorable side-effect profile compared to SSRIs.[4] |
Mechanism of Action
The primary mechanism of action of this compound, inferred from cyproheptadine, is distinct from that of SSRIs and TCAs. This difference presents potential for alternative therapeutic strategies in depression.
Table 2: Comparison of Mechanisms of Action
| Feature | This compound (as Cyproheptadine) | Selective Serotonin Reuptake Inhibitors (SSRIs) | Tricyclic Antidepressants (TCAs) |
| Primary Target | Serotonin 5-HT2 receptors, Histamine H1 receptors[1][2] | Serotonin Transporter (SERT)[5] | Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[6] |
| Primary Action | Receptor Antagonism | Reuptake Inhibition | Reuptake Inhibition |
| Effect on Synaptic Neurotransmitter Levels | Does not directly increase synaptic serotonin levels; blocks postsynaptic receptor effects. | Increases synaptic serotonin levels.[5] | Increases synaptic serotonin and norepinephrine levels.[6] |
| Other Receptor Interactions | Anticholinergic effects.[7] | Minimal affinity for other neurotransmitter receptors. | Antagonism of muscarinic, histamine, and alpha-adrenergic receptors, contributing to side effects.[6] |
Signaling Pathways
The signaling pathways modulated by these compounds differ significantly, reflecting their distinct mechanisms of action.
Figure 1. Signaling pathway for this compound (as Cyproheptadine).
Figure 2. Signaling pathway for Selective Serotonin Reuptake Inhibitors (SSRIs).
Figure 3. Signaling pathway for Tricyclic Antidepressants (TCAs).
Experimental Protocols
Standard preclinical models for assessing antidepressant efficacy involve behavioral tests in rodents that are sensitive to clinically effective antidepressant drugs.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for screening potential antidepressant drugs.[8] The test is based on the observation that animals will develop an immobile posture after a period of vigorous activity in an inescapable cylinder of water. Antidepressant treatment typically reduces the duration of immobility.
Protocol Outline:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Mice or rats are placed in the cylinder for a 6-minute session.[9]
-
Data Collection: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.
-
Analysis: A reduction in immobility time in the drug-treated group compared to a vehicle-treated control group is indicative of antidepressant-like activity.
Figure 4. Experimental workflow for the Forced Swim Test.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm used to screen for antidepressant-like activity in mice.[10] The test is based on the principle that mice, when suspended by their tails, will alternate between periods of struggling and immobility. A state of "behavioral despair" is inferred from increased immobility.
Protocol Outline:
-
Apparatus: A horizontal bar is used to suspend the mouse by its tail using adhesive tape, at a height where it cannot reach any surfaces.
-
Procedure: The mouse is suspended for a 6-minute session.[7]
-
Data Collection: The duration of immobility (the time the animal hangs passively and motionless) is recorded.
-
Analysis: A statistically significant decrease in the duration of immobility in the drug-treated group compared to the control group suggests antidepressant potential.
Figure 5. Experimental workflow for the Tail Suspension Test.
Conclusion
This compound, based on its structural relationship to cyproheptadine, presents a mechanism of action centered on serotonin 5-HT2 receptor antagonism, which is fundamentally different from the reuptake inhibition of SSRIs and TCAs. While clinical data is sparse, the existing evidence for cyproheptadine suggests a potential antidepressant effect that warrants further investigation. The distinct pharmacological profile of this compound class may offer a valuable alternative for patients who do not respond to conventional antidepressant therapies. Further preclinical studies utilizing standardized behavioral models, such as the Forced Swim Test and Tail Suspension Test, are necessary to fully elucidate the antidepressant potential and efficacy of this compound.
References
- 1. Serotonin receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Treatment of depression with cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 7. protocols.io [protocols.io]
- 8. lasa.co.uk [lasa.co.uk]
- 9. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 10. Tail suspension test - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of two primary synthetic routes for 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene, commonly known as cyproheptadine. The comparison focuses on the widely utilized Grignard reaction-based synthesis and the alternative McMurry coupling reaction, offering available experimental data and detailed protocols to inform research and development decisions.
At a Glance: Synthesis Route Comparison
| Parameter | Grignard Reaction Route | McMurry Coupling Route |
| Starting Materials | 1-Methyl-4-chloropiperidine, Magnesium, 5H-Dibenzo[a,d]cyclohepten-5-one | 5H-Dibenzo[a,d]cyclohepten-5-one, 1-Methyl-4-piperidone |
| Key Intermediates | 1-Methyl-4-piperidylmagnesium chloride, 5-(1-Methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol | Pinacol intermediate |
| Overall Yield | 68-74% (as hydrochloride salt)[1] | Not reported for direct synthesis of cyproheptadine. |
| Purity | 93.3% (crude), up to 99.9% after recrystallization[1] | Not reported for direct synthesis of cyproheptadine. |
| Reaction Conditions | Grignard formation: 60-65°C, reflux; Dehydration: 90°C[1] | Requires low-valent titanium reagents, reflux conditions. |
| Advantages | Well-documented, high yields, high purity achievable. | Potentially a more direct route to the final product. |
| Disadvantages | Multi-step process involving a dehydration step. | Requires specialized and sensitive low-valent titanium reagents. Lack of specific literature for cyproheptadine synthesis. |
Experimental Protocols
Route 1: Grignard Reaction Synthesis
This synthesis proceeds in two main stages: the formation of an intermediate alcohol via a Grignard reaction, followed by dehydration to yield the final product.
Step 1: Synthesis of 5-(1-Methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol
-
Grignard Reagent Preparation: In a reaction flask under a nitrogen atmosphere, add freshly polished magnesium turnings to anhydrous tetrahydrofuran (THF). Heat the mixture to 60-65°C. A solution of 1-methyl-4-chloropiperidine in THF is then added dropwise, maintaining a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure the complete formation of the Grignard reagent, 1-methyl-4-piperidylmagnesium chloride.
-
Reaction with Ketone: The solution of the Grignard reagent is cooled, and a solution of 5H-Dibenzo[a,d]cyclohepten-5-one in THF is added dropwise. The reaction mixture is then stirred, typically for several hours at room temperature, to form the tertiary alcohol intermediate.
-
Work-up: The reaction is quenched by the slow addition of an aqueous ammonium chloride solution. The product is then extracted with an organic solvent, such as toluene or ethyl acetate. The organic layers are combined, washed, dried, and the solvent is evaporated to yield the crude 5-(1-Methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol.
Step 2: Dehydration and Salt Formation to Yield Cyproheptadine Hydrochloride
-
Dehydration: The crude alcohol intermediate is dissolved in a suitable solvent, such as an ethanol-water mixture. Concentrated hydrochloric acid is added, and the solution is heated to 90°C and stirred for approximately one hour to facilitate dehydration.
-
Purification and Crystallization: After cooling, activated carbon is added to the solution, and it is heated and stirred for a short period to decolorize. The hot solution is filtered, and the filtrate is allowed to cool to room temperature for crystallization.
-
Isolation and Drying: The resulting crystals of cyproheptadine hydrochloride are collected by filtration, washed with a small amount of cold water, and dried at 80-100°C. Further recrystallization from a 20% ethanol-aqueous solution can be performed to achieve higher purity[1].
Route 2: McMurry Coupling Reaction (General Procedure)
The McMurry reaction provides a method for the reductive coupling of two carbonyl groups to form an alkene, using a low-valent titanium reagent. While a specific protocol for the intramolecular McMurry coupling to form cyproheptadine from 5H-Dibenzo[a,d]cyclohepten-5-one and 1-Methyl-4-piperidone is not detailed in the available literature, a general procedure for similar couplings is as follows. The synthesis of cyproheptadine analogues using low-valent titanium has been reported, suggesting the feasibility of this route[2].
-
Preparation of Low-Valent Titanium Reagent: In a flask under an inert atmosphere, a low-valent titanium reagent is prepared by the reduction of a titanium halide, such as titanium(III) chloride or titanium(IV) chloride, with a reducing agent like zinc-copper couple, lithium aluminum hydride, or magnesium in an anhydrous solvent like THF or DME. The mixture is typically refluxed for several hours.
-
Coupling Reaction: The solution containing the low-valent titanium reagent is cooled, and a solution of the two carbonyl compounds (5H-Dibenzo[a,d]cyclohepten-5-one and 1-Methyl-4-piperidone) in an anhydrous solvent is added dropwise. The reaction mixture is then refluxed for several hours.
-
Work-up: The reaction is quenched, often with a mild aqueous base, and the product is extracted with an organic solvent. The organic extracts are washed, dried, and the solvent is removed to yield the crude product, which would then require purification, for instance by column chromatography.
Visualizing the Processes
To better understand the workflow and the biological context of the synthesized molecule, the following diagrams are provided.
Caption: Comparative workflow of Grignard and McMurry synthesis routes for cyproheptadine.
Caption: Simplified signaling pathway showing cyproheptadine's antagonism of histamine and serotonin receptors.
References
In Silico Modeling and Docking Studies of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo[a,d]cycloheptene-5-ol: A Comparative Guide
This guide provides a comparative analysis of the in silico modeling and molecular docking studies of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo[a,d]cycloheptene-5-ol, a compound with significant structural similarity to known therapeutic agents. Due to the limited publicly available data on this specific molecule, this guide leverages data from structurally related compounds, namely Cyproheptadine and Ketotifen, to provide a comparative context for its potential interactions and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound[a,d]cycloheptene-5-ol
This compound[a,d]cycloheptene-5-ol belongs to the dibenzocycloheptene class of compounds. Its structure, featuring a tricyclic core and a piperidine moiety, is analogous to several well-characterized drugs, including the antihistamine and antiserotonergic agent Cyproheptadine[1][2]. This structural similarity suggests that the compound may exhibit affinity for histamine and serotonin receptors, making it a person of interest for further investigation as a potential therapeutic agent.
Comparative In Silico Analysis
Molecular Properties
A comparison of the fundamental molecular properties is crucial for understanding the potential behavior of a drug candidate.
| Property | This compound[a,d]cycloheptene-5-ol (Hypothetical) | Cyproheptadine | Ketotifen |
| Molecular Formula | C₂₁H₂₃NO | C₂₁H₂₁N | C₁₉H₁₉NOS |
| Molecular Weight ( g/mol ) | 305.41 | 287.40 | 309.42 |
| logP (Octanol/Water Partition Coefficient) | ~4.5 | 4.7[1] | 4.01[3] |
| Topological Polar Surface Area (TPSA) (Ų) | ~23.5 | 3.2[1] | 20.31[3] |
| Hydrogen Bond Donors | 1 | 0 | 0 |
| Hydrogen Bond Acceptors | 2 | 1 | 3[3] |
| Rotatable Bonds | 2 | 1 | 0[3] |
Predicted ADMET Properties
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of a successful drug. The following table provides a hypothetical comparison of predicted ADMET profiles.
| ADMET Property | This compound[a,d]cycloheptene-5-ol (Predicted) | Cyproheptadine (Known) | Ketotifen (Known) |
| Intestinal Absorption | High | High | High |
| Blood-Brain Barrier (BBB) Permeability | High | High (First-generation antihistamine)[4] | High (First-generation antihistamine)[4] |
| CYP450 Inhibition | Potential for CYP2D6 inhibition | Substrate and inhibitor of various CYPs | Metabolized by various CYPs |
| hERG Blockade | Potential risk | Low risk | Low risk |
| Oral Bioavailability | Good | Good | Good |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the structural similarities to Cyproheptadine and Ketotifen, potential targets for this compound[a,d]cycloheptene-5-ol include the Histamine H1 Receptor and the Serotonin Transporter (SERT).
Comparative Docking Scores
The following table presents hypothetical docking scores (in kcal/mol) against key protein targets. Lower scores indicate a higher predicted binding affinity.
| Target Protein (PDB ID) | This compound[a,d]cycloheptene-5-ol (Hypothetical Docking Score) | Cyproheptadine (Reported/Predicted Docking Score) | Ketotifen (Reported/Predicted Docking Score) |
| Histamine H1 Receptor (3RZE) | -9.5 | -9.2[5] | -8.9[6] |
| Serotonin Transporter (5I6X) | -8.8 | -9.0 | -8.1 |
| Dopamine D3 Receptor (3PBL) | -7.5 | -7.8 | -8.5[7] |
Experimental Protocols
This section outlines a typical experimental workflow for in silico modeling and molecular docking studies applicable to this compound[a,d]cycloheptene-5-ol.
In Silico Modeling and ADMET Prediction
-
Ligand Preparation : The 3D structure of this compound[a,d]cycloheptene-5-ol is generated using a molecular builder and energy minimized using a suitable force field (e.g., MMFF94).
-
Property Calculation : Molecular descriptors and physicochemical properties are calculated using software such as SwissADME or similar tools[8].
-
ADMET Prediction : The ADMET profile is predicted using various in silico models, such as those available on the pkCSM server or other predictive software[9]. These models use quantitative structure-activity relationship (QSAR) approaches to estimate properties like absorption, distribution, metabolism, excretion, and toxicity[10][11][12].
Molecular Docking Protocol
-
Protein Preparation : The crystal structure of the target protein (e.g., Histamine H1 Receptor, PDB ID: 3RZE) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned using tools like AutoDockTools[13].
-
Ligand Preparation : The 3D structure of the ligand is prepared by assigning Gasteiger charges and defining rotatable bonds.
-
Grid Box Generation : A grid box is defined around the active site of the protein to encompass the binding pocket.
-
Docking Simulation : Molecular docking is performed using software like AutoDock Vina[14][15]. The program explores various conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.
-
Analysis of Results : The docking results are analyzed to identify the best binding pose based on the docking score and to visualize the interactions between the ligand and the protein residues using visualization software like PyMOL or Discovery Studio[16][17][18][19].
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for in silico modeling and molecular docking studies.
Caption: Simplified signaling pathway of the Histamine H1 Receptor.[20][21]
Conclusion
While direct experimental data for this compound[a,d]cycloheptene-5-ol is scarce, in silico modeling and docking studies based on its structural analogs provide valuable insights into its potential as a bioactive molecule. The comparative analysis suggests that this compound is likely to interact with aminergic G-protein coupled receptors, such as the histamine H1 and serotonin receptors. The provided experimental protocols offer a roadmap for future computational and experimental validation of these predictions. The presented data and workflows are intended to serve as a foundational guide for researchers interested in the further development of this and similar compounds.
References
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cyproheptadine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. KETOTIFEN (PD009641, ZCVMWBYGMWKGHF-UHFFFAOYSA-N) [probes-drugs.org]
- 4. SMPDB [smpdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. audreyli.com [audreyli.com]
- 12. researchgate.net [researchgate.net]
- 13. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. m.youtube.com [m.youtube.com]
- 16. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual | Medium [medium.com]
- 20. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 21. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
Confirming the Purity of 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for confirming the purity of 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene, a compound often associated with the synthesis of Cyproheptadine and identified as Cyproheptadine EP Impurity C. We present detailed experimental protocols, data interpretation guidelines, and a comparative analysis against potential impurities.
Introduction to Purity Analysis by Mass Spectrometry
Mass spectrometry is a powerful analytical technique indispensable for the structural elucidation and purity assessment of pharmaceutical compounds.[1][2] By measuring the mass-to-charge ratio (m/z) of ionized molecules, it provides highly specific information about the molecular weight and fragmentation pattern of the analyte and any present impurities. This high sensitivity and specificity make it a cornerstone of quality control in drug development.[2][3]
5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene possesses a molecular formula of C₂₁H₂₃N and a monoisotopic mass of 289.1830 g/mol . Its purity is critical, as structurally similar impurities can arise during synthesis or degradation, potentially affecting efficacy and safety.
Comparison of Mass Spectrometry Data
The following table outlines the expected mass spectrometry data for 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene and its potential impurities. The fragmentation patterns are predicted based on common fragmentation pathways for similar structures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Predicted Fragment Ions (m/z) |
| 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cycloheptene | C₂₁H₂₃N | 289.42 | 290.19 | 191.09 (loss of the methylpiperidyl group), 98.10 (methylpiperidyl fragment), 58.07 (C₃H₈N⁺ fragment from piperidine ring cleavage) |
| Cyproheptadine | C₂₁H₂₁N | 287.40 | 288.18 | 191.09 (loss of the methylpiperidylidene group), 96.08 (methylpiperidylidene fragment) |
| 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]cyclohepten-5-ol | C₂₁H₂₃NO | 305.41 | 306.18 | 288.17 ([M+H-H₂O]⁺), 191.09 (loss of the hydroxyl-methylpiperidyl group), 98.10 (methylpiperidyl fragment) |
| Dibenzo[a,d]cyclohepten-5-one | C₁₅H₁₀O | 206.24 | 207.08 | 178.07 ([M+H-CO]⁺), 152.06 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for the purity analysis of 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene using Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
1. Sample Preparation:
- Accurately weigh 1 mg of the sample.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 1-5 µL.
- Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions:
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended to achieve good ionization of the amine-containing analyte.
- Mass Analyzer: High-resolution mass analyzer (TOF or Orbitrap).
- Scan Range: m/z 50 - 500.
- Source Parameters:
- Capillary Voltage: 3.5 - 4.5 kV.
- Gas Temperature: 300 - 350 °C.
- Gas Flow: 8 - 12 L/min.
- Nebulizer Pressure: 30 - 45 psi.
- Data Acquisition: Acquire data in both full scan mode for impurity profiling and tandem MS (MS/MS) mode for structural confirmation of the main peak and any detected impurities. For MS/MS, select the [M+H]⁺ ion as the precursor and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.
Data Analysis and Interpretation
-
Extracted Ion Chromatogram (EIC): Generate an EIC for the expected [M+H]⁺ of 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene (m/z 290.1907 ± 5 ppm). The presence of a single, sharp peak indicates high purity.
-
Mass Spectrum of the Main Peak: The mass spectrum of the main chromatographic peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ with the accurate mass consistent with its elemental composition (C₂₁H₂₄N⁺).
-
Impurity Profiling: Analyze the full scan data for the presence of other ions. Compare the m/z values of any detected peaks with the expected masses of potential impurities listed in the table above.
-
Fragmentation Analysis: The MS/MS spectrum of the [M+H]⁺ ion should exhibit the predicted fragment ions. The fragmentation pattern serves as a fingerprint for structural confirmation. A key fragmentation would be the loss of the N-methylpiperidine moiety.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for confirming the purity of 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cycloheptene using LC-MS.
References
Benchmarking the performance of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo against other biogenic amine transport inhibitors
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biogenic amine transport inhibition profile of cyproheptadine against a range of well-established inhibitors. It is important to note that the subject of this analysis, 5-(1-Methyl-4-Piperidyl)5H-Dibenzo, is recognized as an impurity of cyproheptadine. To date, there is no publicly available experimental data directly characterizing the activity of this specific impurity on biogenic amine transporters. Therefore, this guide will focus on the pharmacological profile of the parent compound, cyproheptadine, as a proxy, while explicitly acknowledging this data gap.
Biogenic amine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are crucial for regulating neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs. The inhibitory activity of a compound on these transporters is a key determinant of its pharmacological effects.
Performance Benchmarking: Inhibition of Human Biogenic Amine Transporters
The following table summarizes the equilibrium dissociation constants (K D ) of cyproheptadine and other prominent biogenic amine transport inhibitors for human SERT, NET, and DAT. The data is sourced from a comprehensive study by Tatsumi et al. (1997), which utilized radioligand binding assays with human transporters expressed in HEK-293 cells, ensuring a consistent and directly comparable dataset.[1][2] Lower K D values indicate higher binding affinity.
| Compound | Class | hSERT K D (nM) | hNET K D (nM) | hDAT K D (nM) |
| Cyproheptadine | Antihistamine/Antiserotonergic | >10,000 | 290 - 2,550 | 4,100 |
| Paroxetine | SSRI | 0.13 | 24 | 220 |
| Sertraline | SSRI | 0.39 | 38 | 25 |
| Fluoxetine | SSRI | 1.1 | 140 | 940 |
| Citalopram | SSRI | 1.6 | 3900 | >10,000 |
| Imipramine | TCA | 1.4 | 1.1 | 6,600 |
| Desipramine | TCA | 18 | 0.43 | 2,000 |
| Amitriptyline | TCA | 4.3 | 16 | 2,700 |
| Nortriptyline | TCA | 10 | 3.1 | 3,300 |
| Venlafaxine | SNRI | 26 | 210 | >10,000 |
| Duloxetine | SNRI | 0.8 | 3.5 | 320 |
| Cocaine | Stimulant | 240 | 310 | 470 |
| Mazindol | Atypical Inhibitor | 110 | 0.45 | 8.1 |
Data sourced from Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258.[1][2]
Experimental Methodologies
The data presented in this guide is typically generated through two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay
This method quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.
Protocol Outline:
-
Preparation of Transporter-Expressing Membranes:
-
Human embryonic kidney (HEK-293) cells are transfected with the cDNA encoding the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.
-
The cells are cultured to allow for transporter expression.
-
Cell membranes are harvested through homogenization and centrifugation. The final membrane pellets are resuspended in an appropriate buffer.
-
-
Binding Reaction:
-
The cell membranes are incubated with a specific radioligand (e.g., [³H]-citalopram for hSERT, [³H]-nisoxetine for hNET, or [³H]-WIN 35,428 for hDAT) at a fixed concentration.
-
Varying concentrations of the test compound (e.g., cyproheptadine) are added to compete with the radioligand for binding to the transporter.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The equilibrium dissociation constant (K D ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Synaptosome Uptake Assay
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.
Protocol Outline:
-
Preparation of Synaptosomes:
-
Brain tissue (e.g., from rat striatum for DAT, hippocampus for NET, or cortex for SERT) is homogenized in a sucrose buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
-
The final synaptosome pellet is resuspended in a physiological buffer.
-
-
Uptake Reaction:
-
Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
A radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) is added to initiate the uptake reaction.
-
The mixture is incubated at 37°C for a short period (typically a few minutes) to allow for transporter-mediated uptake.
-
-
Termination and Measurement:
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
The radioactivity trapped within the synaptosomes on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC₅₀) is determined.
-
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the concepts discussed, the following diagrams illustrate the general signaling pathway of biogenic amine transport and a typical experimental workflow for its analysis.
References
A Comparative Guide to the Pharmacological Profiles of Cyproheptadine and its Related Compound 5-(1-Methyl-4-Piperidyl)5H-Dibenzo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the well-characterized antihistaminic and antiserotonergic drug, Cyproheptadine, and its closely related structural analog, 5-(1-Methyl-4-Piperidyl)5H-Dibenzo. While extensive pharmacological data for Cyproheptadine is readily available, its related compound is primarily documented as a reference standard or impurity. This document outlines a proposed head-to-head study, detailing the experimental protocols necessary to elucidate the comparative pharmacology of these two compounds.
Chemical Structures
Cyproheptadine is a first-generation antihistamine with additional anticholinergic, antiserotonergic, and appetite-stimulant properties.[1][2][3] Its chemical structure features a tricyclic dibenzocycloheptene ring system linked to a methylpiperidine moiety via a double bond.
This compound , also known as Cyproheptadine Related Compound C, shares the same core tricyclic and piperidine ring systems. The key structural difference is the presence of a hydroxyl group and the saturation of the bond connecting the two ring systems, in contrast to the exocyclic double bond found in Cyproheptadine.[4][5][6]
Hypothetical Head-to-Head Comparison of In Vitro Pharmacology
The following tables present a template for the quantitative data that would be generated in a head-to-head in vitro study of Cyproheptadine and this compound.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Histamine H1 Receptor | Serotonin 5-HT2A Receptor | Muscarinic M1 Receptor |
| Cyproheptadine | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| This compound | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
Table 2: Comparative Functional Antagonist Potencies (IC50, nM)
| Compound | Histamine H1 Functional Assay (Calcium Flux) | Serotonin 5-HT2A Functional Assay (IP1 Accumulation) | Muscarinic M1 Functional Assay (Calcium Flux) |
| Cyproheptadine | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| This compound | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
Experimental Protocols
Detailed methodologies for the key experiments required for this comparative analysis are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the human histamine H1, serotonin 5-HT2A, and muscarinic M1 receptors.
Methodology:
-
Membrane Preparation: Cell membranes will be prepared from HEK293 cells stably expressing the recombinant human H1, 5-HT2A, or M1 receptors.
-
Radioligands:
-
H1 Receptor Assay: [³H]-pyrilamine
-
5-HT2A Receptor Assay: [³H]-ketanserin
-
M1 Receptor Assay: [³H]-pirenzepine
-
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of the respective radioligand and increasing concentrations of the test compound (Cyproheptadine or this compound).
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) for a defined period at a specific temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive antagonist (e.g., diphenhydramine for H1, mianserin for 5-HT2A, atropine for M1).
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Antagonist Assays
Objective: To determine the functional potency (IC50) of the test compounds in blocking agonist-induced signaling of the H1, 5-HT2A, and M1 receptors.
Methodology:
-
Histamine H1 and Muscarinic M1 Receptor Calcium Flux Assay:
-
HEK293 cells expressing the H1 or M1 receptor are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are pre-incubated with varying concentrations of the test compounds.
-
The respective agonist (histamine for H1, carbachol for M1) is added at a concentration that elicits a submaximal response (e.g., EC80).
-
The resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
The IC50 values are calculated from the concentration-response curves.
-
-
Serotonin 5-HT2A Receptor IP1 Accumulation Assay:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor are used.
-
The cells are incubated with varying concentrations of the test compounds in the presence of an agonist (e.g., serotonin) and a phosphodiesterase inhibitor.
-
The 5-HT2A receptor is coupled to the Gq signaling pathway, which leads to the accumulation of inositol monophosphate (IP1).
-
The level of IP1 accumulation is quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
The IC50 values are determined by analyzing the inhibition of agonist-induced IP1 accumulation.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways and a generalized experimental workflow for the proposed comparative study.
Caption: Gq Protein-Coupled Receptor Signaling Pathway.
Caption: In Vitro Pharmacological Comparison Workflow.
References
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 3. Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. m.jchem.ci.gsrs.ncats.io [m.jchem.ci.gsrs.ncats.io]
A Comparative Guide to the Reproducibility of a 5-(1-Methyl-4-Piperidyl)5H-Dibenzo Analog and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data for 5-(1-Methyl-4-Piperidyl)5H-dibenzo[a,d]cyclohepten-5-ol, a compound structurally related to the first-generation antihistamine cyproheptadine, and its therapeutic alternatives: cyproheptadine, ketotifen, and pizotifen. Due to a lack of specific reproducibility studies on this compound[a,d]cyclohepten-5-ol, this guide focuses on a comparative summary of the pharmacological data for the well-characterized alternatives.
Data Presentation: Comparative Receptor Binding Affinities
The primary mechanism of action for these compounds involves the antagonism of histamine H1 and serotonin 5-HT receptors. The following table summarizes their binding affinities (Ki or pA2 values) at these key receptors. Lower Ki values indicate higher binding affinity.
| Compound | H1 Receptor Affinity (pKi/pA2) | 5-HT2A Receptor Affinity (pKi/pA2) | 5-HT2C Receptor Affinity (pKi/pA2) | Muscarinic Receptor Affinity (pA2) | Reference |
| Cyproheptadine | 9.27 (pKi) | 8.80 (pKi) | 8.71 (pKi) | 7.99-8.08 | [1][2] |
| Ketotifen | 9.2 (pKa) | - | - | 6.34-6.99 | [3][4] |
| Pizotifen | Antagonist | Potent Antagonist | High Affinity | 7.23-7.81 | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key assays used to characterize these compounds.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To quantify the affinity (Ki) of a test compound for a target receptor (e.g., histamine H1 or serotonin 5-HT2A).
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand (a radioactively labeled compound known to bind to the receptor).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and the test compound are incubated together in the assay buffer. A parallel set of tubes containing the radioligand and an excess of a known, unlabeled high-affinity ligand is used to determine non-specific binding.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6][7][8][9]
In Vitro Mast Cell Degranulation Assay
This assay assesses the ability of a compound to stabilize mast cells and prevent the release of inflammatory mediators.
Objective: To determine the effect of a test compound on mast cell degranulation induced by a secretagogue (e.g., compound 48/80 or an antigen).
Materials:
-
Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3).
-
Assay buffer (e.g., Tyrode's buffer).
-
Mast cell secretagogue (e.g., compound 48/80, anti-IgE).
-
Test compound at various concentrations.
-
Histamine standard.
-
o-phthaldialdehyde (OPT) for fluorometric histamine determination or a commercial ELISA kit.
Procedure:
-
Cell Preparation: Mast cells are isolated and suspended in the assay buffer.
-
Pre-incubation: The cells are pre-incubated with various concentrations of the test compound or vehicle control.
-
Degranulation Induction: Degranulation is initiated by adding the secretagogue. A control group without the secretagogue is included to measure spontaneous histamine release.
-
Termination: The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured using a fluorometric method with OPT or an ELISA kit. The total histamine content is determined by lysing an aliquot of cells.
-
Data Analysis: The percentage of histamine release is calculated for each condition. The inhibitory effect of the test compound is determined by comparing the histamine release in the presence and absence of the compound.[10][11][12][13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanism of action and the experimental design.
Signaling Pathways
The primary targets of these compounds are the histamine H1 and serotonin 5-HT2 receptors, both of which are G-protein coupled receptors (GPCRs).
Caption: Gq-PLC signaling pathway for H1 and 5-HT2 receptors.
Experimental Workflow
The general workflow for comparing the in vitro activity of these compounds is outlined below.
Caption: In vitro comparison workflow for antihistaminic compounds.
References
- 1. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of receptor affinities of ophthalmic and systemic agents in dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 11. abmgood.com [abmgood.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Mast Cell Activation Test (MAT) | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo[a,d]cyclohepten-5-ol
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo[a,d]cyclohepten-5-ol, a heterocyclic compound with a piperidine moiety. Due to the potential hazards associated with this class of compounds, it must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Clearly label the waste container with the full chemical name: "this compound[a,d]cyclohepten-5-ol".
-
Indicate that it is "Hazardous Waste".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible materials can react violently or produce toxic gases.[1]
-
-
Containerization :
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[1]
-
The container should have a secure screw-top cap and be in good condition.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Storage :
-
Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
The SAA should be at or near the point of waste generation.[2]
-
Ensure that the storage area is secure and away from sources of ignition, as piperidine derivatives can be flammable.
-
-
Waste Pickup and Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
-
Hazard Profile and Data
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapour. |
| Acute Toxicity (Oral) | 💀 | Danger | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | 💀 | Danger | H311: Toxic in contact with skin. |
| Skin Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
| Acute Toxicity (Inhalation) | 💀 | Danger | H331: Toxic if inhaled. |
Data sourced from Piperidine Safety Data Sheets.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound[a,d]cyclohepten-5-ol in a laboratory setting.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific chemical hygiene and hazardous waste management plans. Always consult with your EHS department for clarification and guidance.
References
Personal protective equipment for handling 5-(1-Methyl-4-Piperidyl)5H-Dibenzo
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-(1-Methyl-4-Piperidyl)5H-Dibenzo, a potent pharmaceutical compound intended for laboratory use only. Adherence to these procedures is vital to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Change outer gloves every 30-60 minutes or immediately upon known or suspected contact.[1] | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach of the outer glove.[1] |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles with side shields. A full-face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation.[2] | Protects eyes and face from accidental splashes of solutions or contact with airborne particles.[2] |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, a surgical N-95 respirator is recommended. For larger quantities or potential for aerosolization outside of a fume hood, a Powered Air-Purifying Respirator (PAPR) is required.[2][3] | Minimizes the risk of inhalation of the compound, which can be a primary route of exposure for potent powdered substances.[4] |
| Body Protection | A disposable, low-linting, long-sleeved gown with knit cuffs. For extensive handling, "bunny suit" coveralls offering head-to-toe protection are recommended.[2] | Prevents contamination of personal clothing and skin.[5] |
| Foot Protection | Closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated handling area.[5] | Protects against spills and prevents the tracking of contaminants out of the laboratory. |
Operational Handling and Disposal Plan
Strict adherence to the following operational and disposal procedures is essential to maintain a safe working environment.
Table 2: Operational and Disposal Plan Summary
| Phase | Key Action |
| Receiving | Inspect container for damage upon arrival. Store in a cool, dry, well-ventilated, and designated "potent compound" area.[6] Recommended storage temperature: 2-8°C.[6] |
| Preparation | Conduct all handling within a certified chemical fume hood or a glove box to minimize exposure.[6] |
| Weighing | Use a dedicated, contained balance or perform weighing within the fume hood. Use anti-static tools to prevent dispersal of the powder.[6] |
| In-Use | Keep the container tightly closed when not in use.[6] Avoid the formation of dust and aerosols.[6] |
| Spill Cleanup | For small spills, gently cover with an absorbent material, then collect into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact EH&S. |
| Disposal | All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. |
Detailed Experimental Protocol: Safe Handling Workflow
This step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.
Step 1: Pre-Experiment Preparation
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as specified in Table 1.
Step 2: Compound Handling
-
Carefully transport the sealed container of this compound to the designated fume hood.
-
Open the container slowly to avoid creating airborne dust.
-
If weighing is required, use a tared weigh boat and handle it with forceps.
-
For dissolution, add the solvent to the vessel containing the compound slowly to prevent splashing.
-
Once the handling is complete, securely close the primary container.
Step 3: Post-Handling Procedures
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the remaining PPE in the following order, disposing of disposables in the hazardous waste: shoe covers, gown, face shield/goggles, respirator, inner gloves.
-
Thoroughly wash hands with soap and water.
Step 4: Waste Disposal
-
Collect all contaminated solid waste (e.g., weigh boats, pipette tips, gloves, gowns) in a clearly labeled, sealed hazardous waste bag or container.
-
Collect all contaminated liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department.
Workflow Diagram
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. gerpac.eu [gerpac.eu]
- 5. 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5ol (CPH-V) Manufacturer, Supplier, Exporter [shreejipharmainternational.com]
- 6. OEM 5-(1-Methyl-4-Piperidyl)-5H-Dibenzo[a,d]-Cyclophen-5-ol Manufacturer and Supplier | Jingye [jingyepharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
